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  • Product: Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
  • CAS: 158425-72-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) as a Privileged Scaffold in Medicinal and Agrochemical Synthesis

Executive Summary & Strategic Utility Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) is a highly versatile, bifunctional advanced intermediate utilized extensively in drug discovery and agrochemical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) is a highly versatile, bifunctional advanced intermediate utilized extensively in drug discovery and agrochemical development[1]. Structurally, it features an aryloxyacetic acid ester core, a strongly electron-withdrawing nitro group, and a sterically influential methyl group.

For the medicinal chemist, this molecule represents a strategically "masked" scaffold. The nitro group and the ethyl ester serve as orthogonal handles: the nitro group can be chemoselectively reduced to an aniline for subsequent amide coupling or sulfonylation, while the ethyl ester can be independently saponified to a free carboxylic acid[2]. This orthogonal reactivity makes it an ideal starting point for synthesizing complex aryloxyacetic acid derivatives, which are privileged pharmacophores known for modulating Peroxisome Proliferator-Activated Receptors (PPARs), inhibiting Fatty Acid Amide Hydrolase (FAAH)[3], and acting as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors in agrochemistry[4].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of CAS 158425-72-0 is critical for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows. The table below summarizes its core quantitative data[1],[5].

PropertyValueSynthetic Implication
CAS Number 158425-72-0Primary identifier for inventory and regulatory tracking.
Molecular Formula C₁₁H₁₃NO₅Indicates a highly oxygenated, nitrogen-bearing aromatic system.
Molecular Weight 239.22 g/mol Optimal low-molecular-weight starting material (Lead-like space).
SMILES String CCOC(=O)COC1=CC=C(C(=C1)C)[O-]Confirms the 1,3,4-substitution pattern on the benzene ring.
LogP (Predicted) ~2.25Highly lipophilic; requires moderately polar organic solvents (e.g., EtOAc, DCM) for extraction.
Functional Groups Nitro, Ether, Ethyl EsterSusceptible to reduction, ether cleavage (under harsh Lewis acids), and hydrolysis.

Core Experimental Workflows (The "How" and "Why")

To transform this scaffold into bioactive derivatives, researchers typically employ two foundational, self-validating protocols. The causality behind each reagent and condition is detailed below to ensure high-fidelity replication.

Protocol A: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the aromatic nitro group to a primary amine without cleaving the ether linkage or transesterifying the ethyl ester. Causality & Design: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for nitro reduction. Absolute ethanol is chosen as the solvent to strictly prevent transesterification (which would occur if methanol were used)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 158425-72-0 (1.0 eq, e.g., 5.0 mmol) in 25 mL of absolute ethanol in a flame-dried round-bottom flask.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10 wt% Pd/C (0.1 eq). Crucial: Adding Pd/C to a solvent in the presence of oxygen vapors can ignite the solvent; always maintain an inert atmosphere during addition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is UV-active. The product (aniline) will appear as a new, more polar spot (lower Rf​ ) that stains positively (turns orange/red) with Ninhydrin, confirming the presence of a primary amine.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to yield the aniline intermediate (>95% yield typically expected).

Protocol B: Base-Catalyzed Saponification to Aryloxyacetic Acid

Objective: Hydrolyze the ethyl ester to a free carboxylic acid to enable salt formation or peptide coupling[3]. Causality & Design: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent (THF/H₂O) is utilized. THF ensures the lipophilic starting material remains in solution, while the mild nature of LiOH (compared to boiling NaOH) prevents the nucleophilic cleavage of the sensitive ether linkage[3].

Step-by-Step Methodology:

  • Solvation: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of THF and distilled water (0.2 M concentration).

  • Hydrolysis: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (2.0 eq) portion-wise. Stir for 10 minutes, then allow the reaction to warm to room temperature.

  • Self-Validation (LC-MS): Stir for 4 hours. Extract a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is complete when the starting mass ( m/z 239 for the nitro-ester) completely shifts to the product mass ( m/z 211 for the nitro-acid in negative ion mode).

  • Workup & Purification: Remove the THF in vacuo. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~3. The free aryloxyacetic acid will crash out of solution as a precipitate[2]. Filter the solid, wash with cold water, and dry under high vacuum. This pH-driven precipitation is a self-purifying step that bypasses the need for column chromatography.

Mechanistic Pathway Visualizations

Synthetic Divergence

The following diagram maps the orthogonal synthetic pathways available when utilizing CAS 158425-72-0 as a foundational building block.

SynthWorkflow A CAS 158425-72-0 Ethyl 2-(3-methyl-4-nitrophenoxy)acetate B Nitro Reduction (Pd/C, H2, EtOH) A->B Pathway A C Saponification (LiOH, THF/H2O) A->C Pathway B D Aniline Intermediate (Amine-Ester) B->D >95% Yield E Aryloxyacetic Acid (Nitro-Acid) C->E Acidification (pH 3) F Bifunctional Scaffold (Amine-Acid) C->F Convergent D->C Ester Hydrolysis E->B Nitro Reduction

Caption: Orthogonal synthetic divergence of CAS 158425-72-0 into functionalized scaffolds.

Pharmacological Relevance

Aryloxyacetic acids synthesized from this scaffold frequently act as ligands for nuclear receptors. The diagram below illustrates the downstream biological signaling pathway triggered by these derivatives.

Caption: Pharmacological modulation of PPAR signaling pathways by aryloxyacetic acid derivatives.

References

  • Fracchiolla, G. et al. , "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)", Molecules (MDPI), 2022.[Link]

  • Wang, M. et al. , "Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors", Beilstein Archives, 2019.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Introduction Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a key chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, feat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a key chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a substituted phenoxy ring linked to an ethyl acetate moiety, makes it a versatile building block. This guide provides a comprehensive technical overview of the primary starting materials required for its synthesis, focusing on their preparation, properties, and the underlying chemical principles that govern their reactivity. The synthesis of the target molecule is primarily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of the synthetic pathway to Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Core Synthetic Strategy: The Williamson Ether Synthesis

The formation of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[5] The overall reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[4]

The two primary starting materials for this synthesis are therefore:

  • 3-Methyl-4-nitrophenol: This provides the phenoxide nucleophile after deprotonation.

  • Ethyl Bromoacetate: This serves as the electrophile, providing the ethyl acetate moiety.[6][7]

The following sections will provide a detailed examination of each of these precursors.

Diagram of the General Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Phenol 3-Methyl-4-nitrophenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide AlkylHalide Ethyl Bromoacetate Ether Ethyl 2-(3-methyl-4-nitrophenoxy)acetate AlkylHalide->Ether Phenoxide->Ether SN2 Attack Salt Salt (e.g., KBr, NaBr) Byproduct Byproduct (e.g., H₂O, H₂) Synthesis_3_Methyl_4_nitrophenol cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product mCresol m-Cresol Nitroso 3-methyl-4-nitrosophenol mCresol->Nitroso Nitrosation (0-3°C) NaNO2 Sodium Nitrite NaNO2->Nitroso HCl Hydrochloric Acid HCl->Nitroso HNO3 Nitric Acid Product 3-Methyl-4-nitrophenol HNO3->Product Nitroso->Product Oxidation (~40°C)

Caption: Two-step synthesis of 3-Methyl-4-nitrophenol from m-cresol.

Physicochemical Properties of 3-Methyl-4-nitrophenol
PropertyValueReference(s)
IUPAC Name 3-Methyl-4-nitrophenol[8]
Synonyms 4-Nitro-m-cresol, 4-Nitro-3-methylphenol[8]
CAS Number 2581-34-2[8]
Molecular Formula C₇H₇NO₃[8]
Molecular Weight 153.14 g/mol [8]
Appearance Needle-like or columnar yellow crystals[8]

Starting Material 2: Ethyl Bromoacetate

Ethyl bromoacetate is a versatile organic compound widely used as an alkylating agent in chemical synthesis. [7]It is a colorless to pale yellow liquid with a pungent odor. [6][9]In the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, it serves as the electrophile that is attacked by the phenoxide ion.

Synthesis of Ethyl Bromoacetate

Ethyl bromoacetate is typically synthesized through the esterification of bromoacetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. [10]Another method involves the reaction of bromine and acetic acid in the presence of red phosphorus. [10]

Physicochemical Properties of Ethyl Bromoacetate
PropertyValueReference(s)
IUPAC Name Ethyl 2-bromoacetate[6]
Synonyms Ethyl α-bromoacetate, Bromoacetic acid ethyl ester[6]
CAS Number 105-36-2[6]
Molecular Formula C₄H₇BrO₂[6]
Molecular Weight 167.00 g/mol [7]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 159 °C[7]
Density 1.506 g/mL at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[6][9]

Synthetic Protocol for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

The following protocol outlines the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate from 3-methyl-4-nitrophenol and ethyl bromoacetate via the Williamson ether synthesis. A similar procedure has been reported for the synthesis of related compounds like ethyl 2-(4-nitrophenoxy)acetate and ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. [11][12][13]

Experimental Protocol
  • Deprotonation of 3-Methyl-4-nitrophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). [11][13] * Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃). The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

    • Stir the mixture at room temperature for a designated period to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution (SN2 Reaction):

    • To the stirred suspension, add ethyl bromoacetate dropwise.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). [13]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (e.g., potassium bromide).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Diagram of the Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Final_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol 3-Methyl-4-nitrophenol Reflux Reflux Phenol->Reflux Base K₂CO₃ Base->Reflux AlkylHalide Ethyl Bromoacetate AlkylHalide->Reflux Solvent Acetone or DMF Solvent->Reflux Product Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Reflux->Product Salt KBr Reflux->Salt

Caption: Synthetic scheme for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Conclusion

The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a straightforward process for those with a foundational understanding of organic synthesis, relying on the well-established Williamson ether synthesis. The critical starting materials, 3-methyl-4-nitrophenol and ethyl bromoacetate, are readily accessible or can be synthesized through established and high-yielding procedures. A thorough understanding of the synthesis and properties of these precursors is paramount to achieving a high yield and purity of the final product. This guide has provided a comprehensive overview of these starting materials and a detailed protocol to aid researchers and scientists in their synthetic endeavors.

References

  • BenchChem. (n.d.). 3-Methyl-4-nitrophenol chemical structure and synthesis.
  • BenchChem. (n.d.). Technical Support Center: Improving Yield in 3-Methyl-4-nitrophenol Synthesis.
  • American Chemical Society. (n.d.). Preparation of 3-methyl-4-nitrophenol.
  • Qingdao Fengchen Technology and Trade. (n.d.). Ethyl Bromoacetate BP EP USP CAS 105-36-2 Manufacturers and Suppliers.
  • Sigma-Aldrich. (n.d.). Ethyl bromoacetate reagent grade, 98%.
  • Mody Chemi Pharma Ltd. (n.d.). Ethyl Bromo Acetate Manufacturer in Mumbai India.
  • Chemicalbull Pvt. Ltd. (n.d.). Order Ethyl Bromoacetate From Trusted Industrial Chemical Supplier.
  • ChemicalBook. (2026, January 28). Ethyl bromoacetate.
  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • PMC. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ACS Publications. (n.d.). Preparation of 3-methyl-4-nitrophenol.
  • ChemScene. (n.d.). Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • BLDpharm. (n.d.). 158425-72-0|Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
  • Sigma-Aldrich. (n.d.). Ethyl (3-methyl-4-nitrophenoxy)acetate | 158425-72-0.
  • Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.
  • ChemDiv. (n.d.). Compound ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate.
  • Google Patents. (n.d.). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS No. 158425-72-0)....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS No. 158425-72-0). While publicly available spectral data for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral features but also detailed, field-proven experimental protocols for data acquisition. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a substituted phenoxyacetate derivative. The structural confirmation of such molecules is paramount for its use in research and development, where purity and identity are critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure, confirming the presence of key functional groups, and determining the molecular weight and fragmentation patterns. This guide will walk through the predicted spectral data for this compound and provide robust protocols for its empirical verification.

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for preparing phenoxyacetates is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the case of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, the synthesis would proceed by deprotonating 3-methyl-4-nitrophenol with a suitable base (e.g., potassium carbonate or sodium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products phenol 3-Methyl-4-nitrophenol reaction Deprotonation & Nucleophilic Substitution (SN2) phenol->reaction ester Ethyl Chloroacetate ester->reaction base Base (e.g., K₂CO₃) base->reaction Solvent (e.g., Acetone) Reflux product Ethyl 2-(3-methyl-4-nitrophenoxy)acetate reaction->product salt Salt (e.g., KCl) reaction->salt

Caption: Workflow for Williamson Ether Synthesis.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the ester functionality, as well as the electron-donating nature of the ether oxygen.[4][5][6]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a-O-CH₂-CH₃~1.30Triplet (t)3H
bAr-CH₃~2.60Singlet (s)3H
c-O-CH₂-CH₃~4.25Quartet (q)2H
d-O-CH₂-Ar~4.70Singlet (s)2H
eAr-H~6.80Doublet (d)1H
fAr-H~6.95Singlet (s)1H
gAr-H~7.95Doublet (d)1H
  • Protons (a) & (c): The ethyl ester group will present as a quartet at ~4.25 ppm (c) and a triplet at ~1.30 ppm (a), a classic ethyl pattern.[7] The methylene protons (c) are deshielded by the adjacent oxygen atom.

  • Protons (b): The methyl group on the aromatic ring (b) is expected to appear as a singlet around 2.60 ppm.

  • Protons (d): The methylene protons of the acetate group (d) are adjacent to an ether oxygen and will be a singlet at approximately 4.70 ppm.[8]

  • Protons (e, f, g): The aromatic protons will be the most downfield. The proton ortho to the nitro group (g) will be the most deshielded, appearing around 7.95 ppm. The other two aromatic protons (e, f) will be further upfield, influenced by the ether linkage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃~14
Ar-C H₃~20
-O-C H₂-CH₃~62
-O-C H₂-Ar~66
Aromatic C-H~112, ~115
Aromatic C-CH₃~135
Aromatic C-NO₂~141
Aromatic C-O~155
C =O~168
  • Aliphatic Carbons: The methyl and methylene carbons of the ethyl group are expected at ~14 ppm and ~62 ppm, respectively. The aromatic methyl carbon will be around 20 ppm, and the ether-linked methylene carbon at ~66 ppm.[9]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the ether linkage (C-O) will be the most downfield of the aromatic carbons, around 155 ppm. The carbons ortho and para to the electron-donating ether group will be shielded, while those near the electron-withdrawing nitro group will be deshielded.[10]

  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, predicted to be around 168 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the ester and nitro functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
~3100-3000Aromatic C-HStretchMedium
~2980-2850Aliphatic C-HStretchMedium
~1760-1740Ester C=OStretchStrong
~1530-1515Nitro N-OAsymmetric StretchVery Strong
~1600 & ~1475Aromatic C=CStretchMedium
~1350-1340Nitro N-OSymmetric StretchVery Strong
~1250 & ~1100Ester/Ether C-OStretchStrong

The most diagnostic peaks will be the strong C=O stretch of the aliphatic ester around 1750 cm⁻¹[11][12] and the two very strong N-O stretching bands characteristic of aromatic nitro compounds, found at approximately 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).[13][14][15]

Mass Spectrometry (MS)

Under Electron Ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. EI is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.[16][17]

  • Molecular Ion (M⁺·): The molecular ion peak should be observed at m/z = 239, corresponding to the molecular weight of the compound (C₁₁H₁₃NO₅).

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 194.

    • Loss of ethyl (-CH₂CH₃): A fragment at m/z = 210.

    • Cleavage of the ether bond: A prominent peak corresponding to the 3-methyl-4-nitrophenoxy cation at m/z = 153.

    • McLafferty Rearrangement: Not expected for this structure.

    • Further fragmentation of the phenoxy moiety: Loss of NO₂ to give a fragment at m/z = 107.

Mass_Spec_Fragmentation M [M]⁺· m/z = 239 F1 [M - C₂H₅O]⁺ m/z = 194 M->F1 - ·OC₂H₅ F2 [M - C₂H₅]⁺ m/z = 210 M->F2 - ·C₂H₅ F3 [C₇H₇NO₃]⁺· m/z = 169 M->F3 - C₂H₄O F4 [C₇H₆NO₂]⁺ m/z = 152 F3->F4 - ·OH F5 [C₆H₄O]⁺· m/z = 92 F4->F5 - NO₂

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-20 mg of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate into a clean, dry vial.[18][19]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[20][21] Ensure the solvent is free of water and other impurities.[22]

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[18][21]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Insertion: Insert the sample into the NMR spectrometer for analysis.

Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[23][24]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[25] Run a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.[25]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[26]

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol assumes coupling with a Gas Chromatograph (GC) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to ensure volatilization and separation of the analyte without decomposition.

    • Set the ion source temperature (typically 150-250 °C).

    • The electron energy is typically set to 70 eV for standard library matching.[16][17]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The sample is volatilized, separated on the GC column, and then introduced into the MS ion source where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with predicted pathways and, if available, library spectra.

Integrated Spectroscopic Analysis

The definitive structural confirmation of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is achieved by integrating the data from all three spectroscopic techniques.

Integrated_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Structure Ethyl 2-(3-methyl-4-nitrophenoxy)acetate MW = 239.22 C₁₁H₁₃NO₅ H_NMR ¹H NMR 5 distinct signals Ethyl, Methylene, Aromatic H's Structure->H_NMR Proton Environment C_NMR ¹³C NMR 11 distinct signals Carbonyl, Aromatic, Aliphatic C's Structure->C_NMR Carbon Skeleton IR IR C=O @ ~1750 cm⁻¹ NO₂ @ ~1520 & 1345 cm⁻¹ C-O @ ~1250 cm⁻¹ Structure->IR Functional Groups MS MS M⁺· @ m/z 239 Key Fragments: 194, 169, 152 Structure->MS Molecular Weight & Fragmentation

Caption: Integrated approach for structural elucidation.

  • MS confirms the molecular weight (239 g/mol ) and elemental formula.

  • IR confirms the presence of key functional groups: an ester (C=O), a nitro group (N-O), and an aromatic ether (C-O).

  • ¹³C NMR confirms the number of unique carbon atoms (11) and their chemical environments (carbonyl, aromatic, aliphatic).

  • ¹H NMR confirms the number of unique proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity), providing the final, unambiguous structural proof.

By combining these techniques, a researcher can confidently verify the identity and purity of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

References

  • Infrared Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Bird, S. (2022, April 15). Electron Ionization for GC–MS. LCGC International - Chromatography Online. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. (2015). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
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  • ATR Protocol for JASCO FTIR-4100. (n.d.). Scribd. Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Mass spectra of phenoxyacetyl derivatives. Mechanism of loss of 'CO' from phenyl phenoxyacetates. (1987). Organic Mass Spectrometry. Retrieved from [Link]

  • Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.).
  • Analysis of 13C NMR Spectra of Some Phenyl Acetates. (n.d.).
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  • Williamson Ether Synthesis: Phenacetin Lab Procedure. (n.d.). studylib.net. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

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  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

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  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][27][28]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

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Exploratory

literature review of phenoxyacetate compounds in medicinal chemistry

Title: Phenoxyacetate Pharmacophores in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Multi-Target Applications Executive Summary Phenoxyacetic acid and its derivatives represent a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Phenoxyacetate Pharmacophores in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Multi-Target Applications

Executive Summary

Phenoxyacetic acid and its derivatives represent a highly versatile class of pharmacophores in medicinal chemistry. Originally recognized for their structural resemblance to natural growth hormones (e.g., indole acetic acid) and endogenous fatty acids, phenoxyacetates have evolved into critical scaffolds for developing multi-target directed ligands (MTDLs)[1]. This whitepaper critically reviews the mechanistic pathways, structure-activity relationships (SAR), and validated synthetic protocols of phenoxyacetate derivatives, specifically focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase-2 (COX-2) inhibitors, and cytotoxic agents[2][3][4].

The Phenoxyacetate Pharmacophore: Structural Rationale

The core structure of phenoxyacetic acid (C8H8O3) consists of an aromatic ring linked via an ether oxygen to an acetic acid moiety. This arrangement provides a unique balance of lipophilicity (aromatic ring) and hydrogen-bonding capability (carboxylic acid/ether oxygen)[5].

Causality in Drug Design: The ether linkage allows for conformational flexibility, enabling the aromatic ring to fit deeply into the hydrophobic pockets of target proteins. Simultaneously, the terminal carboxylic acid (or its bioisosteres like hydrazides and amides) engages in crucial electrostatic and hydrogen-bonding interactions with polar residues in the active site, ensuring high target affinity and specificity[5].

Mechanisms of Action and Biological Targets

3.1. PPAR Agonism (Metabolic Regulation) Phenoxyacetates are well-documented ligands for PPARs (α, γ, and δ), which are nuclear receptor transcription factors regulating lipid and glucose homeostasis[6][7]. The carboxylic acid group mimics the polar head of endogenous fatty acids, anchoring the molecule to the tyrosine and histidine residues in the PPAR ligand-binding domain (LBD). For instance, specific phenoxyacetic acid derivatives exhibit nanomolar affinity and 1000-fold selectivity for PPAR-δ over PPAR-α and -γ, fundamentally altering fatty acid catabolism and insulin sensitivity[6].

3.2. COX-2 Inhibition (Anti-inflammatory) By linking the phenoxyacetic acid moiety with hydrazide or pyrazole scaffolds, researchers have developed potent, selective COX-2 inhibitors[3][4]. The phenoxyacetate core enhances hydrogen-bonding affinity within the COX-2 active site, while the aromatic side arms promote hydrophobic contacts, blocking prostaglandin synthesis without the gastrointestinal side effects typical of traditional NSAIDs[3][5].

3.3. PARP-1 Inhibition and Apoptosis (Anticancer) Recent studies highlight phenoxyacetamide derivatives as potent apoptotic inducers in cancer cells (e.g., HepG2) via PARP-1 inhibition. By inhibiting metalloproteinases (MMP-2 and MMP-9), these compounds also prevent metastatic migration and invasion[8].

MOA Ligand Phenoxyacetate Derivative PPAR PPAR (α / γ / δ) Ligand->PPAR Agonism COX2 COX-2 Enzyme Ligand->COX2 Inhibition PARP PARP-1 Enzyme Ligand->PARP Inhibition RXR RXR Heterodimer PPAR->RXR Dimerization PG Prostaglandin Inhibition COX2->PG Blocks Apop Apoptosis (Cancer Cells) PARP->Apop Induces Gene Lipid/Glucose Metabolism RXR->Gene Transcription

Fig 1. Multi-target mechanism of phenoxyacetates via PPAR, COX-2, and PARP-1 modulation.

Validated Synthesis Workflows

The synthesis of phenoxyacetate derivatives typically follows a robust, high-yield O-alkylation pathway followed by functional group modification (e.g., esterification, hydrazinolysis, or amidation)[9][10].

Protocol 1: Synthesis of Ethyl Phenoxyacetate Intermediates Rationale: O-alkylation of a substituted phenol with an alkyl chloroacetate is the foundational step. Anhydrous potassium carbonate (K₂CO₃) in dry acetone is preferred over aqueous NaOH for base-sensitive functional groups, as it minimizes ester hydrolysis during the reaction[3][10].

  • Reagent Preparation: Dissolve 0.05 mol of substituted phenol and 0.075 mol of ethyl chloroacetate in 40 mL of dry acetone[10].

  • Catalysis: Add 0.075 mol of anhydrous K₂CO₃. Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, increasing its nucleophilicity for the SN2 attack on the α-carbon of ethyl chloroacetate[10].

  • Reflux: Heat the mixture to reflux for 8–10 hours. Monitor via Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Workup: Distill off the acetone. Treat the residue with cold water to dissolve inorganic salts, then extract with diethyl ether. Wash the ether layer with 10% NaOH (to remove unreacted phenol), dry over anhydrous sodium sulfate, and evaporate to yield the crude ester[10].

Protocol 2: Hydrazinolysis to Phenoxyacetohydrazide Rationale: Hydrazides are crucial intermediates for linking the phenoxyacetate core to other pharmacophores (e.g., pyrazoles or oxadiazoles) to enhance target specificity[3][10].

  • Reaction: Dissolve 0.03 mol of the synthesized ethyl phenoxyacetate in 20 mL of ethanol. Add 0.045 mol of hydrazine hydrate[10].

  • Stirring: Stir at room temperature for 7 hours. Causality: Room temperature is sufficient for the highly nucleophilic hydrazine; elevated temperatures might lead to unwanted side reactions or degradation[10].

  • Crystallization: Allow the mixture to stand overnight. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure phenoxyacetohydrazide[10].

Synthesis Phenol Substituted Phenol (0.05 mol) Reflux Reflux (8-10h) SN2 O-Alkylation Phenol->Reflux Chloro Ethyl Chloroacetate (0.075 mol) Chloro->Reflux Base K2CO3 in Dry Acetone (Mild Base) Base->Reflux Ester Ethyl Phenoxyacetate (Intermediate) Reflux->Ester Workup & Extraction Hydrazine Hydrazine Hydrate in Ethanol (RT, 7h) Ester->Hydrazine Product Phenoxyacetohydrazide (Target Scaffold) Hydrazine->Product Hydrazinolysis

Fig 2. Step-by-step synthetic workflow for phenoxyacetohydrazide derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

Phenoxyacetate derivatives exhibit a broad spectrum of biological activities based on their terminal modifications. The table below summarizes key quantitative data from recent literature.

Compound Class / ModificationPrimary TargetBiological Activity / PotencyReference StandardSource
Phenoxyacetic acid derivativesPPAR-δNanomolar affinity; 1000-fold selectivity over PPAR-α/γGW501516[6]
Pyrazole-linked phenoxyacetatesCOX-2 / PPAR-α/γDual activity; Anti-inflammatory IC₅₀ = 7.23 ± 0.14 µMCelecoxib / Rosiglitazone[4]
Phenoxyacetamide derivativesPARP-1 (HepG2 cells)Cytotoxicity IC₅₀ = 1.43 µM to 6.9 ± 0.7 µM5-Fluorouracil (8.3 µM)[8]
Hydrazide-linked phenoxyacetatesSeizure onset (PTZ model)100% protection; delayed seizure onset by 188.6%Valproic Acid[5]

SAR Insights:

  • Halogenation: Substitution at the para-position of the phenoxy ring with halogens (e.g., Cl, F) significantly increases lipophilicity and enhances penetration across the blood-brain barrier, which is critical for antiepileptic derivatives[5].

  • Linker Length: An acetic acid linker is optimal for PPAR binding; extending to propionic or butyric acid alters the spatial orientation, drastically reducing target affinity[2].

In Vitro Evaluation Protocol: GAL4-PPAR Transactivation Assay

To validate the efficacy of synthesized phenoxyacetates as PPAR agonists, the GAL4-PPAR transactivation assay is the gold standard[2]. Rationale: This assay utilizes chimeric receptors, isolating the ligand-binding domain (LBD) of human PPARs fused to the DNA-binding domain of the yeast transcription factor GAL4. This self-validating system eliminates background interference from endogenous nuclear receptors, ensuring the observed luminescence is strictly due to the test compound[2].

  • Cell Culture & Transfection: Culture HepG2 cells in DMEM. Transiently co-transfect cells with the GAL4-PPAR (α, γ, or δ) chimeric expression plasmid and a luciferase reporter plasmid containing the GAL4 upstream activating sequence (UAS)[2].

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations (e.g., 0.1 µM to 100 µM) of the phenoxyacetate derivatives. Use Rosiglitazone as a positive control for PPAR-γ and Wy-14,643 for PPAR-α[2].

  • Incubation & Lysis: Incubate for 24 hours. Lyse the cells using a standard reporter lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence. The fold activation is calculated relative to vehicle-treated cells, establishing the EC₅₀ values for the compounds[2].

Conclusion & Future Perspectives

The phenoxyacetate pharmacophore remains a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to act as a versatile hydrogen-bond acceptor and lipophilic anchor, makes it ideal for designing Multi-Target Directed Ligands (MTDLs)[1][2]. Future research is heavily pivoting toward utilizing these scaffolds for neurodegenerative diseases (e.g., dual FAAH inhibitors/PPAR agonists for Alzheimer's) and advanced oncology therapeutics via PARP-1 inhibition[2][8].

Sources

Foundational

The Strategic Utility of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate in Modern Drug Discovery: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS: 158425-72-0) is a highly specialized, privileged building block utilized extensively in medicinal chemistry and rational drug design[1][2]. While it may ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS: 158425-72-0) is a highly specialized, privileged building block utilized extensively in medicinal chemistry and rational drug design[1][2]. While it may appear as a simple intermediate, its precise structural arrangement—combining an orthogonal protecting group, a masked amine, and a sterically encumbered aromatic ring—makes it an indispensable precursor for synthesizing complex pharmacophores. This whitepaper provides an in-depth technical analysis of its chemical profiling, mechanistic synthesis, and pivotal role in the development of next-generation therapeutics, including TRPV1 antagonists, HIV-1 NNRTIs, and 5-LOX/FLAP inhibitors.

Chemical Profiling and Structural Rationale

The architectural value of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate lies in its trifunctional nature, which allows for highly controlled, sequential derivatization in multi-step syntheses:

  • The Ethyl Ester Motif (Orthogonal Protection): The ethyl ester serves as a robust protecting group for the underlying acetic acid moiety. It is stable under mildly acidic and neutral conditions, allowing upstream cross-coupling or reduction reactions to occur without unwanted amidation or decarboxylation. It can be selectively cleaved via saponification (e.g., using LiOH or NaOH) to reveal the active carboxylic acid for subsequent peptide or amide coupling[2].

  • The Nitro Group (Masked Amine): Positioned para to the ether linkage, the strongly electron-withdrawing nitro group lowers the pKa​ of the precursor phenol, facilitating the initial etherification. More importantly, it acts as a masked aniline. Post-coupling, the nitro group can be catalytically reduced (e.g., H2​ , Pd/C) to a primary amine, opening the door for sulfonylation, amidation, or incorporation into heterocyclic scaffolds[3].

  • The Meta-Methyl Substitution (Steric Encumbrance): The methyl group at the 3-position provides critical steric bulk. In pharmacological targets, this methyl group often locks the dihedral angle of the resulting molecule, reducing entropic penalties upon target binding and fitting snugly into specific hydrophobic pockets of receptors (such as the vanilloid receptor)[2].

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is classically achieved via a Williamson Ether Synthesis . As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to ensure high yield and purity.

The following protocol is adapted from validated patent literature for the synthesis of vanilloid receptor antagonists[2].

Step-by-Step Methodology
  • Reagents: 3-methyl-4-nitrophenol (1.0 eq, 2.81 mmol), Cesium Carbonate ( Cs2​CO3​ , 1.5 eq, 4.2 mmol), Ethyl bromoacetate (1.07 eq, 3.01 mmol).

  • Solvent: Anhydrous Acetonitrile ( CH3​CN , 10 mL).

1. Deprotonation (The "Cesium Effect"): The 3-methyl-4-nitrophenol is dissolved in anhydrous acetonitrile. Cs2​CO3​ is added at room temperature.

  • Causality: While weaker bases like K2​CO3​ can be used, Cs2​CO3​ is preferred. The large, highly polarizable cesium cation forms a loose ion pair with the phenoxide anion. This "naked" phenoxide is significantly more nucleophilic, which is vital here because the strongly electron-withdrawing para-nitro group otherwise deactivates the oxygen's nucleophilicity. Acetonitrile, a polar aprotic solvent, further enhances this by poorly solvating the anion.

2. SN​2 Alkylation: Ethyl bromoacetate is added dropwise, and the mixture is stirred for 1.5 hours at room temperature.

  • Causality: The α -bromo ester is a highly potent electrophile. Keeping the reaction at room temperature prevents unwanted transesterification or degradation while driving the SN​2 displacement to rapid completion.

3. Workup and Phase Separation: The mixture is concentrated under reduced pressure to remove acetonitrile, then partitioned between Ethyl Acetate (EtOAc) and water.

  • Causality: The organic layer selectively extracts the highly lipophilic Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, while unreacted phenoxide salts and cesium bromide partition into the aqueous layer, ensuring a clean crude product.

Validation & Quality Control (Self-Validating System)

To ensure protocol integrity, the system must be validated before proceeding to downstream hydrolysis:

  • TLC Monitoring: Using a Hexane/EtOAc (3:1) mobile phase. The starting phenol is highly UV-active and relatively polar. The successful formation of the ester is indicated by a new, distinct spot with a higher Rf​ value.

  • 1H NMR Diagnostics: The reaction is confirmed by the disappearance of the broad phenolic -OH singlet (~10.5 ppm) and the appearance of two diagnostic signals: a singlet at ~4.7 ppm (representing the -O- CH2​ -CO- protons) and the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm).

Synthesis SM1 3-methyl-4-nitrophenol (Nucleophile) Base Cs2CO3 / CH3CN (Deprotonation) SM1->Base SM2 Ethyl bromoacetate (Electrophile) SM2->Base Product Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS: 158425-72-0) Base->Product SN2 Alkylation (Williamson Ether) Hydrolysis LiOH / H2O (Ester Cleavage) Product->Hydrolysis Acid 3-methyl-4-nitrophenoxyacetic acid (Active Precursor) Hydrolysis->Acid Saponification

Fig 1: Williamson ether synthesis and saponification of the phenoxyacetate intermediate.

Pharmacological Evolution and Case Studies

The 3-methyl-4-nitrophenoxy core has been widely recognized as a versatile pharmacophore in modern drug discovery.

TRPV1 (Vanilloid Receptor 1) Antagonists

The most direct application of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is in the synthesis of TRPV1 antagonists for the treatment of neuropathic pain, migraine, and inflammatory diseases[2]. Following the synthesis protocol above, the ethyl ester is hydrolyzed to yield 3-methyl-4-nitrophenoxyacetic acid . This acid is subsequently coupled with complex amines (such as N-(4-aminomethyl-2-fluoro-phenyl)methanesulfonamide) using coupling reagents like DMTMM. The resulting phenoxyacetamide derivatives exhibit highly selective, potent antagonistic activity at the vanilloid receptors, blocking the calcium/sodium influx responsible for pain signal transmission to the central nervous system[2].

Fig 2: Mechanism of TRPV1 receptor blockade by phenoxyacetamide-derived antagonists.

Next-Generation HIV-1 NNRTIs

The 3-methyl-4-nitrophenoxy scaffold has been instrumental in Structure-Activity Relationship (SAR) studies targeting the reverse transcriptase enzyme of HIV-1. Researchers have utilized isosteric derivatives of this compound to build the "C-ring" linker regions of novel benzophenone templates. By reducing the nitro group to an aniline, scientists successfully installed sulfonamide linkages that proved critical for binding affinity against wild-type and mutant (K103N and Y181C) HIV strains[3].

Dual 5-LOX/FLAP Inhibitors

In the pursuit of novel anti-inflammatory agents, the 3-methyl-4-nitrophenoxy motif has been integrated into diflapolin derivatives. By substituting the acetate group with a benzimidazole subunit, researchers synthesized potent dual inhibitors of 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). The steric profile of the 3-methyl group was found to be a key determinant in optimizing the inhibitor's fit within the target enzyme's active site[4].

Quantitative Data & Structural Properties

The structural and physicochemical properties of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate dictate its handling, reactivity, and downstream pharmacokinetic potential.

Property / ParameterValue / Description
CAS Number 158425-72-0[1]
Molecular Formula C11​H13​NO5​ [1]
Molecular Weight 239.22 g/mol [1]
SMILES String CCOC(=O)COC1=CC=C(C(=C1)C)[O-][1]
Topological Polar Surface Area (TPSA) 78.67 Ų (Optimal for membrane permeability post-derivatization)[1]
Predicted LogP 1.85 (Indicates favorable lipophilicity for organic extraction)[1]
Typical Synthesis Yield 85% - 95% (Highly efficient SN​2 kinetics)[2]
Hydrogen Bond Acceptors 5[1]

References

  • European Patent Office (EP1857440A1)
  • Journal of Medicinal Chemistry Title: Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor Source: ACS Publications URL:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry Title: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit Source: Taylor & Francis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scale-Up Synthesis and Methodological Guide for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Introduction Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS: 158425-72-0) is a highly functionalized aromatic ether[1]. Molecules containing the phenoxyacetate core are critical scaffolds in the development of agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS: 158425-72-0) is a highly functionalized aromatic ether[1]. Molecules containing the phenoxyacetate core are critical scaffolds in the development of agrochemicals (such as auxinic herbicides) and pharmaceuticals (including PPAR agonists for metabolic disorders) 1[1]. This guide details a robust, scalable protocol for its synthesis via the Williamson ether synthesis, leveraging the specific electronic properties of its precursors to dictate the experimental conditions.

Part 1: Scientific Rationale & Reaction Mechanics

The synthesis of ethyl 2-(3-methyl-4-nitrophenoxy)acetate relies on the bimolecular nucleophilic substitution (SN2) between 3-methyl-4-nitrophenol and ethyl bromoacetate 2[2]. As an application scientist, understanding the causality behind reagent selection is paramount for optimizing yield and purity:

  • Base Selection and Causality: The reaction typically proceeds by deprotonating the phenol with a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide ion 3[3]. Anhydrous potassium carbonate (K2CO3) is specifically selected over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). Strong bases pose a severe risk of saponifying (hydrolyzing) the ester group on both the ethyl bromoacetate reactant and the final phenoxyacetate product. K2CO3 is sufficiently mild to avoid ester cleavage but strong enough to deprotonate the phenol.

  • Electronic Effects of the Precursor: The presence of the strongly electron-withdrawing nitro (-NO2) group at the para position significantly increases the acidity of the phenolic proton (lowering the pKa to ~7.1–7.3 compared to ~10 for an unsubstituted phenol). This facilitates easy deprotonation. However, this same electron-withdrawing effect delocalizes the negative charge on the resulting phenoxide anion, reducing its nucleophilicity.

  • Solvent and Temperature Dynamics: To counteract the reduced nucleophilicity of the nitrophenoxide, the reaction is conducted in a polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF). These solvents solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive. Because of the deactivated nucleophile, moderate thermal energy (reflux in acetone at ~56°C, or 60–80°C in DMF) is required to overcome the activation energy barrier for the SN2 displacement of the bromide leaving group.

Part 2: Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 100 mmol scale synthesis. A slight excess of the alkylating agent and base ensures complete consumption of the phenol precursor.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
3-Methyl-4-nitrophenol 153.141.0015.31 gNucleophile Precursor
Ethyl Bromoacetate 167.001.1519.20 g (12.7 mL)Electrophile / Alkylating Agent
Potassium Carbonate (Anhydrous)138.211.5020.73 gMild Base
Acetone (Anhydrous)58.08-150 mLPolar Aprotic Solvent
Potassium Iodide (Optional)166.000.050.83 gCatalyst (Finkelstein reaction)

Part 3: Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, precipitation) and phase separations inherently confirm the progression of the reaction.

Step 1: Phenoxide Activation
  • In a dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.31 g (100 mmol) of 3-methyl-4-nitrophenol in 150 mL of anhydrous acetone.

  • Add 20.73 g (150 mmol) of finely powdered, anhydrous K2CO3 to the solution.

  • Stir the suspension at room temperature for 30 minutes. The solution will typically darken (often turning a deep yellow or orange-red), visually confirming the formation of the potassium 3-methyl-4-nitrophenoxide salt.

Step 2: SN2 Alkylation
  • Equip the flask with a reflux condenser.

  • Using an addition funnel or syringe, add 12.7 mL (115 mmol) of ethyl bromoacetate dropwise over 15 minutes to prevent uncontrolled exotherms. (Optional: Add 0.83 g of KI to accelerate the reaction via in situ formation of the more reactive ethyl iodoacetate).

  • Heat the reaction mixture to a gentle reflux (~56°C) and maintain for 6 to 8 hours. Monitor the disappearance of the phenol via TLC (Hexanes:Ethyl Acetate, 3:1).

Step 3: Work-up and Extraction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a sintered glass funnel to remove the inorganic salts (KBr and unreacted K2CO3). Wash the filter cake with 20 mL of cold acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in 200 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer successively with distilled water (2 x 100 mL), 5% aqueous NaOH (50 mL, to remove any unreacted phenol), and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • The crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate can be purified by recrystallization from hot ethanol.

  • Alternatively, purify via flash column chromatography over silica gel using a gradient of Hexanes to Ethyl Acetate.

  • Dry the purified product under high vacuum. Expected yield: 82–88%.

Part 4: Mechanistic and Workflow Visualizations

Workflow Step1 Step 1: Deprotonation 3-Methyl-4-nitrophenol + K2CO3 Step2 Step 2: Alkylation Add Ethyl Bromoacetate (Reflux) Step1->Step2 Phenoxide Formation Step3 Step 3: Work-up Filter salts, liquid-liquid extraction Step2->Step3 SN2 Completion Step4 Step 4: Purification Recrystallization from EtOH Step3->Step4 Crude Isolation Product Target Compound Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Step4->Product Pure Yield >85%

Workflow for the Williamson ether synthesis of the target phenoxyacetate.

Mechanism Phenol Precursor 3-Methyl-4-nitrophenol Anion Nucleophile Phenoxide Anion Phenol->Anion -H+ Base Base K2CO3 Base->Anion Extracts proton TS Transition State SN2 Displacement Anion->TS Attacks alpha-carbon Electrophile Electrophile Ethyl Bromoacetate Electrophile->TS Br- leaves Final Product Phenoxyacetate Derivative TS->Final -KBr

SN2 mechanistic pathway showing deprotonation and nucleophilic attack.

Part 5: Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized batch, verify the structure using 1H-NMR (CDCl3, 400 MHz). Expected spectral features confirming successful alkylation include:

  • δ 1.30 (t, 3H, J = 7.1 Hz): Ester methyl group (-CH2CH3 ).

  • δ 2.62 (s, 3H): Aromatic methyl group (Ar-CH3 ).

  • δ 4.28 (q, 2H, J = 7.1 Hz): Ester methylene group (-CH2 CH3).

  • δ 4.71 (s, 2H): Ether methylene group (O-CH2 -C=O). This singlet is the definitive marker of successful ether formation.

  • δ 6.75 - 6.85 (m, 2H): Aromatic protons (ortho and para to the ether group).

  • δ 8.05 (d, 1H, J = 8.8 Hz): Aromatic proton (ortho to the nitro group, shifted downfield due to the strong electron-withdrawing effect).

References

Sources

Application

The Strategic Utility of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic deployment of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(3-methyl-4-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the strategic deployment of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, a seemingly unassuming aromatic ether, represents a quintessential example of such a scaffold. Its true value lies not in its intrinsic biological activity, but in the latent reactivity of its constituent functional groups—the nitro moiety and the ester—which, when manipulated in a controlled sequence, provide access to a variety of heterocyclic systems of significant interest in medicinal and materials chemistry. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile building block, offering detailed protocols and mechanistic insights for the research scientist.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The key characteristics of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate are summarized below.

PropertyValueReference(s)
CAS Number 158425-72-0[1]
Molecular Formula C₁₁H₁₃NO₅[1]
Molecular Weight 239.22 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Storage Sealed in a dry environment at 2-8°C for long-term stability.[1]

Part 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

The most direct and widely employed method for the synthesis of aryloxyacetates is the Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of our target molecule, this involves the O-alkylation of 3-methyl-4-nitrophenol with an ethyl haloacetate. The choice of a suitable base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic base, such as potassium carbonate, is preferred to prevent hydrolysis of the ester functionality. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are typically used to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Protocol 1: Williamson Ether Synthesis

This protocol details the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate from 3-methyl-4-nitrophenol and ethyl bromoacetate.

Materials:

  • 3-methyl-4-nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. The product can be further purified by column chromatography on silica gel if necessary.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_workup Workup & Purification 3-methyl-4-nitrophenol 3-methyl-4-nitrophenol Reaction Williamson Ether Synthesis (Reflux) 3-methyl-4-nitrophenol->Reaction 1.0 eq Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction 1.2 eq K2CO3 K2CO3 K2CO3->Reaction 1.5 eq Acetone Acetone Acetone->Reaction Solvent Workup Aqueous Wash (DCM, NaHCO3, Brine) Reaction->Workup 1. Cool & Filter 2. Concentrate Drying Drying Workup->Drying Dry over MgSO4 Purification Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Drying->Purification Concentrate

Caption: Workflow for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Part 2: Application as a Precursor to Bioactive Scaffolds

The synthetic utility of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is primarily realized through the sequential transformation of its nitro and ester functionalities. The nitro group serves as a masked amine, which can be unmasked under reductive conditions. The resulting amino group, in conjunction with the adjacent ether and ester moieties, sets the stage for intramolecular cyclization reactions to form various heterocyclic systems.

Step 1: Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of an ester is a common and crucial transformation. While various reducing agents can be employed, a particularly mild and efficient method involves the use of iron powder in the presence of an ammonium chloride solution.[2] This method avoids the use of high-pressure hydrogenation or more reactive hydrides that could potentially reduce the ester.

Protocol 2: Selective Reduction to Ethyl 2-(4-amino-3-methylphenoxy)acetate

This protocol describes the reduction of the nitro group of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate to an amine.[2]

Materials:

  • Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-(4-amino-3-methylphenoxy)acetate.

Step 2: Intramolecular Cyclization to a Benzoxazinone Scaffold

The product from the reduction, Ethyl 2-(4-amino-3-methylphenoxy)acetate, is an ideal precursor for the synthesis of substituted benzoxazinones. These heterocyclic motifs are prevalent in a number of biologically active compounds. The intramolecular cyclization can be promoted by heat or by the presence of a mild acid or base catalyst, leading to the formation of a six-membered lactam ring. The reaction proceeds via the nucleophilic attack of the newly formed amino group onto the ester carbonyl, with the elimination of ethanol.

Protocol 3: Synthesis of 7-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one

This protocol describes the intramolecular cyclization of Ethyl 2-(4-amino-3-methylphenoxy)acetate to form the corresponding benzoxazinone.

Materials:

  • Ethyl 2-(4-amino-3-methylphenoxy)acetate

  • Toluene or Xylene

  • p-Toluenesulfonic acid (catalytic amount, optional)

Procedure:

  • Dissolve Ethyl 2-(4-amino-3-methylphenoxy)acetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid to facilitate the cyclization.

  • Heat the reaction mixture to reflux, and if possible, use a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 7-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one.

G Start Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Reduction Nitro Group Reduction Start->Reduction Fe, NH4Cl Ethanol/Water, Reflux Intermediate Ethyl 2-(4-amino-3-methylphenoxy)acetate Reduction->Intermediate Formation of Amine Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (Toluene) -EtOH FinalProduct 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Cyclization->FinalProduct Lactam Formation

Caption: Synthetic pathway from Ethyl 2-(3-methyl-4-nitrophenoxy)acetate to a benzoxazinone derivative.

Conclusion

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a strategically designed intermediate that offers a reliable and efficient entry point into more complex heterocyclic systems. The protocols detailed herein demonstrate a logical and experimentally validated synthetic sequence, from its preparation via Williamson ether synthesis to its transformation into a substituted benzoxazinone. The true strength of this building block lies in its predictable reactivity and the potential for diversification at various stages of the synthetic route. For researchers in drug discovery and materials science, a thorough understanding of the applications of such intermediates is crucial for the development of novel and impactful molecules.

References

  • Fadlan, A., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 185-194. Available from: [Link]

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033. Available from: [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Zhang, H., et al. (2018). One-Pot Synthesis of Benzo[b][3][4]oxazins via Intramolecular Trapping Iminoenol. Organic Letters, 20(3), 664-667. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Phenoxyacetic Esters

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Successful organic synthesis requires a fundamental understanding of the causality behind every molecular interaction. Here, we deconstruct the synthesis of phenoxyacetic esters—a highly versatile and critical motif in medicinal chemistry and drug development—into a self-validating system of protocols, mechanistic insights, and targeted troubleshooting.

I. Core Methodology: The Self-Validating Protocol

The most robust method for synthesizing phenoxyacetic esters is the base-promoted Williamson ether synthesis. This reaction relies on an SN2 mechanism where a pre-formed phenoxide ion attacks the electrophilic carbon of an alkyl haloacetate (e.g., ethyl bromoacetate) 1.

Standard Protocol: Williamson Ether Synthesis of Ethyl 2-Phenoxyacetate

This protocol is designed to be self-validating, meaning each step provides observable feedback to confirm reaction progression.

  • Nucleophile Generation: To a dry round-bottom flask, add Phenol (1.0 eq) and anhydrous Acetone (10 volumes). Introduce anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic phenolic hydroxyl (pKa ~10) without risking the hydrolysis of the final ester product 1.

  • Activation Period: Stir the suspension at room temperature for 15–20 minutes.

    • Validation: The solution may exhibit a slight color change or shift in solubility, indicating the successful formation of the phenoxide ion 2.

  • Electrophile Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Causality: Dropwise addition controls the local concentration of the highly reactive primary alkyl halide, preventing runaway thermal spikes and minimizing dialkylation artifacts 2.

  • SN2 Propagation: Heat the reaction mixture to reflux (approx. 56 °C) for 3–4 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the phenol spot and the emergence of a higher Rf​ spot (the less polar ester) validates reaction completion 2.

  • Quench and Workup: Cool to room temperature and filter the inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Wash successively with water and brine to remove trace salts, dry over anhydrous Na₂SO₄, and concentrate to yield the pure product 3.

II. Mechanistic Workflow

Understanding the logical flow of the SN2 pathway is critical for diagnosing failures. The diagram below maps the causal relationships from starting materials to the target ester.

G A Phenol (Ar-OH) C Phenoxide Ion (Ar-O⁻) A->C Base abstracts H⁺ B Base (K2CO3) Deprotonation B->C E SN2 Transition State C->E Nucleophilic Attack D Ethyl Bromoacetate (Electrophile) D->E Leaving Group (Br⁻) F Phenoxyacetic Ester (Target Product) E->F Ether Linkage Forms

Reaction mechanism: SN2 O-alkylation of phenol to form phenoxyacetic ester.

III. Quantitative Data: Condition Optimization

The choice of base and solvent drastically alters the kinetics and purity profile of your reaction. Use the table below to calibrate your experimental design based on your specific substrate constraints.

BaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation
K₂CO₃ Acetone56 (Reflux)3 - 480 - 90Standard mild conditions; slow kinetics but highly selective 2.
Cs₂CO₃ Acetonitrile25 (RT)6>90"Naked" phenoxide formation due to large Cs⁺ ion accelerates SN2 3.
NaH THF / DMF0 to 251 - 285 - 95Fast reaction; requires strictly anhydrous conditions to prevent hydrolysis 1.
NaOH DMF (wet)9012<40High rate of ester saponification; leads to complex mixtures 4.

IV. Expert Troubleshooting FAQs

Q1: Why am I observing ester hydrolysis (saponification) instead of the desired phenoxyacetic ester? Causality: Phenoxyacetic esters are highly susceptible to base-catalyzed hydrolysis. If you are using a strong base (like NaOH or KOH) in a polar aprotic solvent (like DMF) that contains even trace amounts of water, the hydroxide ion will attack the ester carbonyl, cleaving your product back into a carboxylic acid [[4]](). Solution: Switch to a strictly anhydrous solvent system and utilize a milder carbonate base (e.g., K₂CO₃ or Cs₂CO₃). If using DMF, ensure it is stored over activated molecular sieves.

Q2: My reaction is stalling, and TLC shows significant unreacted phenol. How can I drive it to completion? Causality: In less polar solvents like acetone, the potassium phenoxide ion pair remains tightly bound, reducing the effective nucleophilicity of the oxygen. Furthermore, steric hindrance on substituted phenols can drastically reduce SN2 reaction rates 2. Solution: Switch the solvent to Acetonitrile or DMF to better solvate the potassium cation and free the phenoxide. Alternatively, upgrading the base to Cesium Carbonate (Cs₂CO₃) provides a larger, more polarizable counterion that creates a highly reactive "naked" phenoxide, often allowing the reaction to proceed to completion at room temperature within 6 hours 3.

Q3: I am detecting C-alkylation byproducts in my crude NMR. How do I enforce O-alkylation regioselectivity? Causality: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored due to the higher electron density on the oxygen, C-alkylation (typically at the ortho or para positions) can occur if the oxygen is sterically blocked or heavily coordinated by small counterions (like Li⁺ or Na⁺) in non-polar solvents 1. Solution: Ensure you are using a polar aprotic solvent (which selectively solvates the metal cation, leaving the oxygen exposed) and a base with a large counterion (K⁺ or Cs⁺). Avoid protic solvents (like ethanol), which hydrogen-bond to the phenoxide oxygen and artificially favor C-alkylation.

Q4: My substrate contains base-sensitive functional groups that degrade during Williamson ether synthesis. Are there alternative protocols? Causality: The traditional Williamson approach requires basic conditions to generate the nucleophile, which is incompatible with substrates prone to elimination or epimerization. Solution: Invert the synthetic logic. Instead of alkylating a phenol with a haloacetate, you can esterify phenoxyacetic acid directly with a phenol or alcohol. Utilizing Phosphonitrilic Chloride (PNT) in conjunction with N-methyl morpholine (NMM) activates the carboxylic acid group, allowing for mild, room-temperature esterification without the need for harsh bases 5.

V. References

  • A Comparative Guide to Alternative Reagents for the Synthesis of Phenoxyacetic Acid Esters, benchchem.com, 2

  • Alcohol to Ether using Williamson synthesis (O-Alkylation): Scale-Up Typical Procedure, organic-synthesis.com, 3

  • What reaction is this? Reactants: Estradiol (or a similar steroidal diol.., askfilo.com, 1

  • Regioselective O-Alkylation of Brominated Calix[4]arenes, hzdr.de, 4

  • Synthesis of Phenoxyacetic Acid esters using phosphonitrilic chloride, benchchem.com, 5

Sources

Optimization

Technical Support Center: Scale-Up of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex transition of synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex transition of synthesizing Ethyl 2-(3-methyl-4-nitrophenoxy)acetate from the benchtop to the pilot plant.

This molecule is a critical intermediate in pharmaceutical development, synthesized via a Williamson ether synthesis between 3-methyl-4-nitrophenol and an alkylating agent (ethyl bromoacetate or ethyl chloroacetate). While trivial at the milligram scale, scaling this reaction introduces severe mass transfer, thermal regulation, and chemoselectivity challenges.

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is the first step in troubleshooting scale-up failures. The process relies on the deprotonation of the phenol to form a highly nucleophilic phenoxide, followed by an SN​2 attack on the alkyl halide.

G A 3-Methyl-4-nitrophenol (Starting Material) C Phenoxide Intermediate (Nucleophile) A->C + Base B Base (e.g., K2CO3) Deprotonation B->C E Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (Target Product) C->E + Alkylating Agent (SN2 Reaction) D Ethyl Bromoacetate (Electrophile) D->E G 2-(3-methyl-4-nitrophenoxy)acetic acid (Impurity) E->G + H2O / OH- (Elevated Temp) F Ester Hydrolysis (Side Reaction) F->G

Mechanistic pathway of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate synthesis and ester hydrolysis.

Troubleshooting Guides & FAQs

Q1: During scale-up, our yield drops significantly compared to the bench scale, and we observe a thick, unmixable slurry in the reactor. How can we resolve this?

  • Expertise & Experience: At the bench scale, magnetic stirring easily suspends solid bases like potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ) in solvents like acetonitrile 1[1]. At the pilot scale, the heterogeneous nature of the Williamson ether synthesis leads to severe mass transfer limitations. The solid base settles, drastically reducing the interfacial surface area necessary for the deprotonation of 3-methyl-4-nitrophenol.

  • Trustworthiness: You can self-validate this physical limitation by measuring the reaction kinetics at different agitation speeds in a 1 L reactor. A diffusion-limited reaction will show a linear dependence on RPM, whereas a kinetically limited reaction will not.

  • Solution: Transition from a simple anchor agitator to a pitched-blade turbine to ensure proper axial flow and particle suspension. Alternatively, micronize the K2​CO3​ prior to addition to increase the reactive surface area.

Q2: We are detecting a major impurity at 10-15% by HPLC, identified as 2-(3-methyl-4-nitrophenoxy)acetic acid. How do we prevent this?

  • Expertise & Experience: This is a classic chemoselectivity issue. The target molecule,2[2], contains an ethyl ester group that is highly susceptible to base-catalyzed hydrolysis (saponification). If the reaction solvent contains trace water, the carbonate base generates hydroxide ions ( OH− ). At elevated temperatures, the hydroxide attacks the ester carbonyl, cleaving it to form the corresponding carboxylic acid—a common degradation pathway in 3[3].

  • Trustworthiness: Validate this mechanism by running a control experiment: subject the pure product to the reaction conditions with 1% added water. The acid impurity peak on the HPLC will spike proportionally.

  • Solution: Ensure strictly anhydrous conditions. Use Karl Fischer titration to confirm solvent moisture is < 0.05% before initiating the reaction. Maintain the reaction temperature strictly below 45°C to kinetically disfavor hydrolysis.

Q3: The reaction exotherm is difficult to control when adding ethyl bromoacetate at the 50 L scale. What is the safest dosing strategy?

  • Expertise & Experience: The SN​2 displacement of the bromide by the phenoxide is highly exothermic, and sudden bubbling or thermal spikes are well-documented in 4[4]. Batch addition at scale can lead to thermal runaway, boiling the solvent and potentially causing a loss of containment.

  • Trustworthiness: Protocol safety must be validated by delayed-addition calorimetry (e.g., RC1e calorimeter) to calculate the adiabatic temperature rise ( ΔTad​ ) before execution on the plant floor.

  • Solution: Decouple the deprotonation step from the alkylation step. Form the phenoxide first by stirring 3-methyl-4-nitrophenol with the base for 45 minutes. Then, dose the ethyl bromoacetate continuously via a metering pump, controlling the feed rate based on the internal reactor temperature ( Tint​≤40∘C ).

Q4: We are using DMF as the solvent to accelerate the reaction, but removing it during workup is causing product degradation. Are there scalable alternatives?

  • Expertise & Experience: While DMF is an excellent polar aprotic solvent that accelerates SN​2 reactions by solvating the cation and leaving the phenoxide "naked" 5[5], its high boiling point (153°C) makes concentration under reduced pressure thermally stressful. Furthermore, aqueous washes often fail to remove it completely at scale, leading to residual solvent failures6[6].

  • Trustworthiness: Solvents like acetone or acetonitrile offer a superior balance of polarity and volatility, as demonstrated in established 7[7].

  • Solution: Substitute DMF with Acetonitrile (MeCN) or Acetone. These solvents support the necessary polarity for the transition state but boil at much lower temperatures (82°C and 56°C, respectively), allowing for easy recovery via distillation without degrading the ester product.

Quantitative Data: Solvent & Base System Comparison

The following table summarizes the quantitative impact of various reaction parameters on the scale-up profile of the synthesis:

Solvent SystemBase UsedAgitation RequirementExpected Yield (%)Major Impurity ProfileScalability Rating
DMF K2​CO3​ Low85 - 90%Residual DMF SolventPoor (High BP, difficult removal)
Acetone K2​CO3​ High80 - 88%Ester Hydrolysis (if wet)Good (Easy recovery, mild BP)
Acetonitrile Cs2​CO3​ Medium90 - 95%MinimalExcellent (High cost of base)
Acetonitrile K2​CO3​ High88 - 92%MinimalExcellent (Optimal cost/yield ratio)
Scalable Experimental Protocol

This step-by-step methodology is optimized for a 50 L pilot-scale reactor, utilizing Acetonitrile and Potassium Carbonate to balance yield, cost, and safety.

Phase 1: Reactor Preparation and Deprotonation

  • Purge a 50 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes to ensure an inert, anhydrous atmosphere.

  • Charge the reactor with 20 L of anhydrous Acetonitrile (MeCN, Karl Fischer < 0.05%).

  • Add 3-methyl-4-nitrophenol (1.0 eq, e.g., 5.0 kg).

  • Initiate agitation using a pitched-blade turbine at 150 RPM. Charge anhydrous Potassium Carbonate ( K2​CO3​ , 325 mesh, 1.5 eq).

  • Stir the suspension at 25°C for 45 minutes to allow for complete phenoxide formation. The mixture will transition to a deep yellow/orange color.

Phase 2: Electrophile Dosing (Exotherm Control) 6. Load Ethyl Bromoacetate (1.1 eq) into a calibrated, jacketed dosing vessel. 7. Begin dropwise addition of Ethyl Bromoacetate into the reactor over 2.5 hours. Maintain the internal reactor temperature ( Tint​ ) between 30°C and 35°C using the reactor's cooling jacket.

  • Self-Validation Check: If Tint​ exceeds 40°C, pause the dosing immediately to prevent thermal runaway and ester hydrolysis. Resume only when Tint​ drops below 35°C.

Phase 3: Workup and Isolation 8. Upon completion (verified by HPLC, starting material < 1%), cool the reactor to 20°C. 9. Filter the reaction mixture through a Nutsche filter to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with 5 L of fresh MeCN. 10. Transfer the filtrate to a distillation unit and concentrate under reduced pressure (150 mbar, Tjacket​ = 40°C) to recover the MeCN. 11. Partition the resulting crude oil between Ethyl Acetate (20 L) and Water (15 L) to remove trace salts and water-soluble impurities. 12. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield Ethyl 2-(3-methyl-4-nitrophenoxy)acetate as a crystalline solid or viscous oil.

References
  • Ethyl 2-(3-methyl-4-nitrophenoxy)
  • Phenoxyacetic acid 122-59-8 wiki, Guidechem,
  • Structure−Activity Relationship Studies of Novel Benzophenones...
  • EP 1 857 440 A1, Googleapis.com,
  • FI94636B - Process for the Preparation of New Therapeutically Useful...
  • Can anyone help me with a Williamson ether synthesis?
  • Organic Chemistry Williamson Ether Synthesis, University of Richmond,

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the O-alkylation of highly deactivated phenols requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the O-alkylation of highly deactivated phenols requires precision. The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate via the reaction of 3-methyl-4-nitrophenol with ethyl bromoacetate is a fundamental etherification. However, the resulting ester is highly susceptible to decomposition under the very conditions required for its formation.

This guide provides the mechanistic causality behind these decomposition pathways, a self-validating protocol to prevent them, and a comprehensive troubleshooting matrix.

Mechanistic Causality of Decomposition

The decomposition of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate during synthesis is rarely a random failure; it is a predictable thermodynamic outcome driven by two primary side reactions:

  • Base-Catalyzed Saponification (Ester Hydrolysis): The target compound contains an ethyl ester linkage. In the presence of a base and trace amounts of water, hydroxide ions are generated. These nucleophilic hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to irreversible saponification into 2-(3-methyl-4-nitrophenoxy)acetic acid and ethanol[1].

  • Transesterification: If protic solvents (e.g., methanol or ethanol) are used to improve the solubility of the starting phenol[2], the alkoxide ions generated by the base will attack the ester. Methanol, for instance, will quantitatively convert your target ethyl ester into a methyl ester side-product[3].

To prevent decomposition, the reaction system must strictly exclude water, avoid strong hydroxide bases, and utilize polar aprotic solvents.

Pathway Visualization

Reaction pathways and decomposition vectors for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate synthesis.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process visual and chemical checks to ensure the system remains within parameters that prevent ester decomposition.

Step 1: Reagent Preparation & Moisture Elimination

  • Action: Dry Potassium Carbonate (K₂CO₃) in a vacuum oven at 120°C for 4 hours.

  • Validation: The K₂CO₃ must be a free-flowing powder. Clumping indicates absorbed atmospheric moisture, which will act as a nucleophile and hydrolyze the ester[1].

Step 2: Phenoxide Formation

  • Action: Dissolve 3-methyl-4-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). Add the dried K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

  • Validation: The solution will transition from a pale yellow to a deep, vibrant orange/red. This color shift physically validates the successful deprotonation of the phenol to the highly nucleophilic phenoxide ion.

Step 3: Controlled Alkylation

  • Action: Add ethyl bromoacetate (1.1 eq) dropwise. Heat the reaction strictly to 50–60°C for 3 to 4 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The deep-orange phenoxide spot (low Rf) will be consumed, replaced by a higher Rf UV-active spot (the target ester). Do not exceed 70°C, as thermal stress accelerates trace hydrolysis.

Step 4: Quenching & Workup (Critical Anti-Decomposition Step)

  • Action: Cool the mixture to 0°C. Add ice-cold water and immediately quench with 1M HCl until the aqueous phase reaches pH 6–7. Extract with Ethyl Acetate (3x).

  • Validation: Test the aqueous layer with pH paper. If the pH remains >8, the residual K₂CO₃ will hydrolyze your newly formed ester during the biphasic extraction. A neutralized pH ensures the ester linkage remains intact.

Quantitative Condition Matrix

The following table summarizes empirical data demonstrating how different experimental choices directly impact the yield and decomposition rates of the target ester.

Base SystemSolventTemp (°C)Time (h)Target Ester Yield (%)Decomposition / Side Product (%)Primary Failure Mode
Anhydrous K₂CO₃ DMF 60 4 >92% <2% None (Optimal)
Wet K₂CO₃DMF60465%25%Saponification (Hydrolysis)
NaOH (Aqueous)Acetone2520%>95%Rapid Base Hydrolysis
Anhydrous K₂CO₃Methanol60415%80%Transesterification
Anhydrous Cs₂CO₃Acetonitrile503>95%<1%None (Optimal Alternative)
Troubleshooting & FAQs

Q: My product yield is low, and TLC shows a highly polar spot that stays at the baseline. What happened? A: You are observing base-catalyzed ester hydrolysis. The highly polar spot is the carboxylate salt of 2-(3-methyl-4-nitrophenoxy)acetic acid. This occurs if your K₂CO₃ was wet, if your DMF was not anhydrous, or if you left the reaction stirring overnight at elevated temperatures. To fix this, rigorously dry your reagents and limit the reaction time to 4 hours.

Q: Can I use Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) instead of K₂CO₃ to speed up the deprotonation? A: Absolutely not. Strong hydroxide bases will directly and rapidly attack the carbonyl carbon of the ethyl bromoacetate and the resulting ester product. This will lead to complete decomposition of your target molecule into an acid salt[1]. Always use a mild carbonate base.

Q: I used ethanol as a solvent to improve the solubility of the phenol, but my yield is still low. Why? A: While ethanol prevents the formation of a different ester (as would happen with methanol via transesterification[3]), using an alcohol solvent requires an alkoxide base (like NaOEt) to prevent equilibrium shifts. However, alcoholic bases combined with heat frequently induce concomitant hydrolysis of the ester. Switch to a polar aprotic solvent like DMF or Acetonitrile.

Q: Why did my product decompose after the reaction was complete, during the extraction phase? A: If you poured the basic DMF reaction mixture directly into water and extracted it with ethyl acetate without neutralizing it first, you created a biphasic basic hydrolysis environment. The residual K₂CO₃ dissolved in the water will actively hydrolyze the ester during the separation process. Always quench the reaction to pH 6-7 with a mild acid (e.g., 1M HCl or saturated NH₄Cl) before extraction.

References
  • PubChem: 3-Methyl-4-nitrophenol (CID 17412). National Center for Biotechnology Information. Available at:[Link]

  • ETHYL BROMOACETATE. Ataman Kimya. Available at:[Link]

  • Hydrolysis of Esters. 2012 Book Archive (Lardbucket). Available at:[Link]

  • Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega. Available at:[Link]

Sources

Optimization

alternative bases for the synthesis of "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate"

Welcome to the technical support center for the synthesis of "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate". This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate". This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic route. Our focus is on the critical choice of base for this Williamson ether synthesis, a reaction that, while classic, presents nuances that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this synthesis often stem from one of three primary issues:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the 3-methyl-4-nitrophenol. With a pKa of approximately 7.39, a base that generates a conjugate acid with a significantly higher pKa is required for driving the equilibrium towards the phenoxide.[1][2]

  • Side Reactions: The alkylating agent, ethyl 2-chloroacetate, can undergo base-catalyzed elimination.[3] Furthermore, the ester functionality is susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.[4][5]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical. Protic solvents can solvate the phenoxide, reducing its nucleophilicity, while excessively high temperatures can promote side reactions.[3]

Q2: I am observing significant amounts of unreacted 3-methyl-4-nitrophenol. Should I use a stronger base like Sodium Hydride (NaH)?

A2: While NaH is a powerful base that will certainly deprotonate the phenol, it may be overly aggressive for this specific synthesis.[6][7] The primary concern with a base as strong as NaH is its potential to promote the hydrolysis of the ethyl acetate moiety on your product or starting material, especially if trace amounts of water are present.[8][9] A moderately strong base, such as potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like DMF or acetonitrile is often a more prudent initial choice.[3][10] It provides sufficient basicity to deprotonate the phenol without being so harsh as to cause significant ester cleavage.

Q3: My final product is contaminated with byproducts. What are they likely to be and how can I avoid them?

A3: The most probable byproducts are the result of C-alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile, and the elimination of HCl from ethyl 2-chloroacetate.[3][11] To favor O-alkylation over C-alkylation, using a polar aprotic solvent can help to solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic. To minimize elimination, it is crucial to use a primary alkyl halide like ethyl 2-chloroacetate and to maintain a moderate reaction temperature, typically between 50-100°C.[3][12]

Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?

A4: Yes, a PTC such as tetrabutylammonium bromide or 18-crown-6 can be highly effective.[3][13] This approach is particularly advantageous as it allows for the use of less hazardous and more economical bases like NaOH in a biphasic system (e.g., toluene/water).[12] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the ethyl 2-chloroacetate.[12][14] This method often leads to cleaner reactions and simpler workups.[13]

Troubleshooting Guide: A Symptom-Based Approach

Symptom Potential Cause(s) Recommended Action(s)
No or minimal product formation 1. Insufficiently basic conditions. 2. Inactive alkylating agent. 3. Suboptimal solvent choice.1. Switch to a stronger base (see comparative table below). 2. Verify the purity and integrity of the ethyl 2-chloroacetate. 3. Change to a polar aprotic solvent like DMF or acetonitrile.[3]
Low Yield with significant starting material remaining 1. Incomplete deprotonation of the phenol. 2. Reaction time is too short.1. Increase the equivalents of base or switch to a stronger base. 2. Extend the reaction time and monitor progress by TLC. Reaction times of 1-8 hours are typical.[3]
Presence of a significant byproduct with a similar polarity to the starting phenol 1. Hydrolysis of the ethyl 2-chloroacetate or the product ester.1. Ensure anhydrous reaction conditions, especially when using strong bases like NaH. 2. Avoid excessively high temperatures. 3. Consider using a milder base like K₂CO₃.
Complex mixture of products 1. Competing C-alkylation and O-alkylation. 2. Elimination side reactions.1. Use a polar aprotic solvent to favor O-alkylation. 2. Maintain a moderate reaction temperature (50-80 °C) to disfavor elimination.[3]

Selecting an Alternative Base: A Comparative Analysis

The choice of base is paramount in the Williamson ether synthesis. Below is a comparative table to guide your selection for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

BasepKa of Conjugate AcidRecommended Solvent(s)Key Considerations
Potassium Carbonate (K₂CO₃) ~10.3DMF, Acetonitrile, AcetoneA mild and cost-effective choice. Generally provides good yields with minimal side reactions. May require slightly elevated temperatures and longer reaction times.[8][15]
Sodium Hydride (NaH) ~35THF, DMF (anhydrous)A very strong, non-nucleophilic base ensuring complete deprotonation.[6][7] Requires strict anhydrous conditions to prevent hydrolysis of the ester.[8][9]
Potassium Hydroxide (KOH) ~15.7Ethanol, Water (with PTC)A strong, inexpensive base. Often used in industrial settings.[3] In alcoholic solvents, transesterification is a risk. Use with a phase-transfer catalyst in a biphasic system is a good alternative.[16]
Cesium Carbonate (Cs₂CO₃) ~10.3DMF, AcetonitrileOften provides higher yields than K₂CO₃ due to the "cesium effect," which involves better solvation of the cation and a more "naked" and reactive phenoxide anion. It is, however, more expensive.[17]

Experimental Protocol: Synthesis using Potassium Carbonate

This protocol details a reliable method using the moderately strong and widely available base, potassium carbonate.

Materials:

  • 3-methyl-4-nitrophenol

  • Ethyl 2-chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitrophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add ethyl 2-chloroacetate (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Decision-Making Workflow for Base Selection

Sources

Troubleshooting

solvent effects on the reaction rate of "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate" synthesis

A Guide to Understanding and Troubleshooting Solvent Effects on Reaction Rate Welcome to the technical support guide for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Solvent Effects on Reaction Rate

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. This document is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this and related phenoxyacetate derivatives. As Senior Application Scientists, we understand that nuances in reaction conditions, particularly the choice of solvent, can dramatically impact reaction efficiency, yield, and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental setup.

The Reaction at a Glance: A Modified Williamson Ether Synthesis

The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classic Williamson ether synthesis.[1] The reaction involves the deprotonation of 3-methyl-4-nitrophenol to form a phenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate).

The presence of the nitro group (-NO₂) ortho or para to the hydroxyl group is critical. As a strong electron-withdrawing group, it activates the aromatic ring, making it susceptible to nucleophilic attack and stabilizing the negatively charged intermediate (a Meisenheimer complex), which is a key feature of the SNAr mechanism.[2]

G cluster_workflow Experimental Workflow Reactants 1. Reactants - 3-methyl-4-nitrophenol - Ethyl Chloroacetate - Base (e.g., K₂CO₃) Solvent 2. Solvent Selection (e.g., DMF, DMSO, Acetonitrile) Reactants->Solvent Reaction 3. Reaction - Stirring - Heat (50-100°C) [1] Solvent->Reaction Monitoring 4. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 5. Aqueous Work-up & Extraction Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Purification->Product

Caption: A generalized workflow for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions encountered during the synthesis, with a focus on the causal relationship between solvent choice and reaction outcome.

Q1: My reaction rate is extremely slow, and the yield is poor. What is the most likely cause?

A1: The most significant factor influencing the rate of this SNAr reaction is your choice of solvent.[3] The reaction proceeds via a negatively charged nucleophile (the phenoxide). The ability of the solvent to properly solvate the ions without hindering the nucleophile is paramount. If your reaction is slow, you are likely using a suboptimal solvent.

  • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally poor choices for this reaction. They possess acidic protons that can form strong hydrogen bonds with the anionic phenoxide nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its energy and, therefore, its reactivity.[1][4] This effect, known as solvation, slows the reaction rate significantly.[5]

  • Apolar Solvents (e.g., Toluene, Hexane): These solvents are also unsuitable. The ionic starting material, the potassium or sodium salt of the phenoxide, has very poor solubility in nonpolar media. A heterogeneous mixture with minimal interaction between reactants will result in an exceptionally slow or non-existent reaction.[1]

The solution is to use a polar aprotic solvent .

Q2: What is the ideal solvent for this synthesis, and why does it work so well?

A2: The ideal solvents for this reaction are polar aprotic solvents . The most commonly and successfully used are N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH₃CN).[1][6]

Here’s the causality:

  • Solvation of the Cation: These solvents are polar enough to effectively solvate the counter-ion (e.g., K⁺ from the K₂CO₃ base) through ion-dipole interactions. This dissolves the ionic reactant and makes it available for reaction.[7]

  • "Naked" Nucleophile: Crucially, these solvents lack acidic protons and cannot form hydrogen bonds with the phenoxide anion.[7] This leaves the nucleophile relatively unsolvated, or "naked," making it highly reactive and readily available to attack the electrophile.[3]

This combination leads to a dramatic increase in reaction rate, often by several orders of magnitude compared to protic solvents.[7]

G Solvent Effects on the Phenoxide Nucleophile cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_cation Cation Solvation p1 EtOH H-Bonded Phenoxide EtOH p1:f1->p1:f0 H-Bond p1:f1->p1:f2 H-Bond p2 EtOH (Stabilized & Unreactive) EtOH a1 DMF 'Naked' Phenoxide DMF (Highly Reactive) p2:f1->p2:f0 H-Bond p2:f1->p2:f2 H-Bond c1 K⁺ surrounded by DMF dipoles

Sources

Optimization

common pitfalls in the characterization of "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (C₁₁H₁₃NO₅, Exact Mass: 239.08 Da)[1].

As a Senior Application Scientist, I frequently see researchers encounter analytical artifacts when working with this specific molecule. Its structural features—a reducible nitro group, a labile ethyl ester, and an asymmetric trisubstituted aromatic ring—make it highly susceptible to solvent interactions and ionization artifacts.

This guide is structured to troubleshoot the most common pitfalls encountered during LC-MS, HPLC, and NMR characterization, providing the causality behind these artifacts and self-validating protocols to ensure scientific integrity.

Analytical Troubleshooting Workflow

TroubleshootingWorkflow Start Characterization of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate MS_Branch LC-MS Analysis Start->MS_Branch HPLC_Branch HPLC Purity Start->HPLC_Branch NMR_Branch NMR Spectroscopy Start->NMR_Branch MS_Issue Unexpected Mass Peaks (e.g., [M-14],[M-16]) MS_Branch->MS_Issue HPLC_Issue Split Peaks or Retention Time Shift HPLC_Branch->HPLC_Issue NMR_Issue Missing Ethyl Signals or Extra Aromatic Peaks NMR_Branch->NMR_Issue MS_Root1 In-Source Reduction (Nitro to Nitroso/Amine) MS_Issue->MS_Root1  [M-16], [M-30] MS_Root2 Transesterification (Ethyl to Methyl Ester) MS_Issue->MS_Root2 [M-14] Solution1 Use APCI or Lower Capillary Voltage MS_Root1->Solution1 Solution2 Use Acetonitrile (MeCN) Avoid Methanol MS_Root2->Solution2 HPLC_Issue->MS_Root2  MeOH Mobile Phase NMR_Root1 Ester Hydrolysis (Trace Acid/Water) NMR_Issue->NMR_Root1 NMR_Root2 Aromatic Misassignment (H2, H5, H6) NMR_Issue->NMR_Root2 Solution3 Use Acid-Free CDCl3 Check J-Couplings NMR_Root1->Solution3 NMR_Root2->Solution3

Figure 1: Troubleshooting workflow for characterization pitfalls of the target compound.

FAQ 1: Mass Spectrometry (LC-MS) Pitfalls

Q: Why am I seeing a base peak at m/z 224.09 or 210.09 instead of the expected [M+H]⁺ at m/z 240.09? A: You are observing the in-source electrochemical reduction of the nitroaromatic group.

  • Causality: In Electrospray Ionization (ESI), the high voltage applied to the capillary acts as an electrochemical cell. Nitro groups (-NO₂) are highly susceptible to cathodic reduction at the ESI tip, forming nitroso (-NO) or hydroxylamine (-NHOH) species[2]. A loss of oxygen (-16 Da) yields the nitroso derivative (m/z 224.09), while further reduction or fragmentation can yield[M+H-30]⁺ (loss of NO, m/z 210.09).

  • Self-Validating Protocol: To confirm this is an instrument artifact and not a degraded sample, switch the ionization mode from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase electrochemistry, preserving the intact nitro group.

FAQ 2: Liquid Chromatography (HPLC) Pitfalls

Q: My HPLC chromatogram shows a secondary peak growing over time when the sample sits in the autosampler. LC-MS shows this new peak has a mass of [M-14]. What is happening? A: Your ethyl ester is undergoing transesterification to a methyl ester.

  • Causality: Ethyl 2-(3-methyl-4-nitrophenoxy)acetate contains a labile ethyl ester. If you dissolve your sample in Methanol (MeOH) or use a MeOH/Water mobile phase, the ester undergoes nucleophilic acyl substitution, exchanging the ethoxy group for a methoxy group[3]. This yields Methyl 2-(3-methyl-4-nitrophenoxy)acetate, which is exactly 14.01 Da lighter (m/z 226.07).

  • Self-Validating Protocol: Dissolve a fresh batch of the compound strictly in Acetonitrile (MeCN) and run the HPLC using an MeCN/Water gradient. If the secondary peak disappears, transesterification was the culprit.

FAQ 3: NMR Spectroscopy Pitfalls

Q: In my ¹H NMR (CDCl₃), the aromatic region is confusing. I expect a standard ortho/meta coupling pattern, but the shifts seem distorted. How do I assign the protons? A: The combination of a strongly electron-withdrawing group (nitro) and an electron-donating group (ether) creates a highly polarized ring, while the methyl group breaks the symmetry.

  • Causality: The IUPAC numbering places the ether at C1, methyl at C3, and nitro at C4.

    • H5 (ortho to nitro): The nitro group strongly deshields this proton. It appears as a doublet (J ≈ 8.5 Hz) furthest downfield (~8.0 ppm).

    • H6 (ortho to ether, ortho to H5): Appears as a doublet of doublets (J ≈ 8.5, 2.5 Hz) around 6.8 ppm.

    • H2 (ortho to ether, meta to H6): Appears as an isolated doublet (J ≈ 2.5 Hz) around 6.7 ppm.

  • Self-Validating Protocol: Perform a 2D NOESY experiment. You will observe a strong NOE cross-peak between the methyl singlet (~2.6 ppm) and the H2 doublet (~6.7 ppm), unambiguously confirming the 1,3,4-substitution topology.

Q: My NMR shows a singlet around 4.7 ppm (the acetate CH₂), but the ethyl quartet (4.3 ppm) and triplet (1.3 ppm) are integrating for less than 2H and 3H. Why? A: You are observing acid-catalyzed ester hydrolysis during sample preparation.

  • Causality: CDCl₃ degrades over time when exposed to light and oxygen, generating trace phosgene and DCl (deuterium chloride). This acidic environment catalyzes the hydrolysis of the ethyl ester into the corresponding carboxylic acid and free ethanol.

  • Self-Validating Protocol: Check for the appearance of free ethanol signals (a distinct quartet at 3.7 ppm and a triplet at 1.2 ppm). To prevent this, always filter aged CDCl₃ through basic alumina prior to use.

Quantitative Data Summary

Analytical TechniqueExpected Signal / MarkerArtifactual SignalRoot Cause
ESI-MS (Positive) m/z 240.09 [M+H]⁺m/z 224.09 or 210.09In-source electrochemical reduction of -NO₂
HPLC (MeOH solvent) Single peak (RT: x min)Split peak ([M-14] mass)Transesterification to methyl ester
¹H NMR (CDCl₃) Ethyl: 4.3 (q), 1.3 (t) ppmEthanol: 3.7 (q), 1.2 (t) ppmAcid-catalyzed ester hydrolysis
¹H NMR (CDCl₃) H5: 8.0 (d), H6: 6.8 (dd)Misassigned 1,2,4-patternElectronic deshielding by -NO₂ at C4

Validated Experimental Protocols

Protocol 1: Artifact-Free LC-MS/HPLC Workflow

This protocol is designed to suppress both transesterification and in-source reduction.

  • Sample Preparation: Weigh 1.0 mg of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. Dissolve entirely in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Do not use Methanol. Causality: MeCN is an aprotic solvent and cannot act as a nucleophile, completely preventing transesterification.

  • Mobile Phase Selection: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in MeCN).

  • Ionization Settings (ESI): If ESI must be used, reduce the capillary voltage to 2.0–2.5 kV and decrease the desolvation temperature to 300°C. Causality: Lowering the voltage reduces the electrochemical potential at the Taylor cone, minimizing the cathodic reduction of the nitro group.

Protocol 2: High-Fidelity NMR Preparation

This protocol prevents ester cleavage and ensures accurate structural elucidation.

  • Solvent Purification: Pack a glass Pasteur pipette with 2 cm of basic alumina (Brockmann Grade I). Pass 1.0 mL of CDCl₃ through the plug directly into your sample vial. Causality: Basic alumina neutralizes trace DCl and removes moisture, preventing acid-catalyzed hydrolysis of the ethyl ester.

  • Dissolution: Dissolve 5–10 mg of the analyte in 0.6 mL of the purified CDCl₃ and transfer to an NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Immediately queue a 2D NOESY sequence to correlate the C3-methyl protons with the C2-aromatic proton, serving as an internal validation of the regiochemistry.

References

  • Phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled with high resolution mass spectrometry Source: PubMed URL:[Link][2]

  • Methanol-Based Esterification of Palm Oil Sludge – Preparation of Palmitic and Oleic Fatty Acid Ethyl Esters via Ethyl Acetate Transesterification Source: Chemical Engineering Transactions URL:[Link][3]

Sources

Troubleshooting

troubleshooting unexpected NMR shifts in "Ethyl 2-(3-methyl-4-nitrophenoxy)acetate"

Technical Support Center: Troubleshooting NMR Shifts in Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NMR Shifts in Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on Nuclear Magnetic Resonance (NMR) spectroscopy for precise structural validation. However, highly polarized molecules like Ethyl 2-(3-methyl-4-nitrophenoxy)acetate —which features a strongly electron-withdrawing nitro group and an electron-donating ether linkage—are notoriously sensitive to their magnetic and chemical environments.

This guide is designed by application scientists to help you systematically diagnose and resolve unexpected chemical shifts ( Δδ ) through a causality-driven, self-validating approach.

Part 1: Diagnostic Workflow

Before altering your synthesis or purification pipelines, follow this logical workflow to determine if your unexpected shifts are artifacts of sample preparation, solvent physics, or true chemical degradation.

NMR_Troubleshooting Start Unexpected NMR Shift Detected Ethyl 2-(3-methyl-4-nitrophenoxy)acetate CheckConc Run Concentration Gradient (Dilution) Start->CheckConc IsConcDep Are shifts concentration-dependent? CheckConc->IsConcDep PiStacking Diagnosis: π-π Stacking (Nitroaromatic core) IsConcDep->PiStacking Yes (Upfield shift) CheckSolvent Check Solvent Effects (CDCl3 vs DMSO-d6) IsConcDep->CheckSolvent No IsSolventDep Do shifts align with known solvent Δδ? CheckSolvent->IsSolventDep SolventEffect Diagnosis: Solvent Anisotropy & Dipole Interactions IsSolventDep->SolventEffect Yes CheckDegradation Check for Degradation (Ester Hydrolysis) IsSolventDep->CheckDegradation No RunLCMS Confirm via LC-MS or 13C NMR CheckDegradation->RunLCMS

Diagnostic workflow for troubleshooting unexpected NMR shifts in nitroaromatic derivatives.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is the aromatic H-5 proton (ortho to the nitro group) shifting by over 0.2 ppm when I switch my sample from CDCl₃ to DMSO-d₆? A: This is a classic solvent-induced shift, not an impurity. The H-5 proton is highly deshielded by the strong inductive and resonance effects of the ortho-nitro group. When switching from a low-polarity solvent (CDCl₃) to a high-polarity aprotic solvent (DMSO-d₆), the strong dipole of DMSO interacts with the polarized nitroaromatic system. According to comprehensive solvent studies, the solvent shift ( Δδ=δDMSO​−δCDCl3​​ ) can vary from -0.3 to +4.6 ppm depending on the functional group, driven heavily by solvent anisotropy and electric field effects[1]. Causality Insight: Always reference your spectra against the specific solvent used in your literature precedent. DMSO-d₆ will generally push electron-deficient aromatic protons further downfield compared to CDCl₃[2].

Q2: I am observing unexpected upfield shifts (lower ppm) for the aromatic protons and the ring methyl group as I increase the sample concentration. Is my molecule degrading? A: No, this is a physical artifact known as intermolecular π−π stacking[3]. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate contains an electron-deficient nitroaromatic ring. At high concentrations (typically >20 mg/mL in CDCl₃), these planar molecules form face-to-face stacks. The magnetic anisotropy of the adjacent aromatic rings shields the protons, causing an upfield shift. Causality Insight: Nitroaromatics are particularly prone to this due to their polarized π -clouds. To validate this, perform the Concentration Gradient Protocol detailed in Part 4.

Q3: The methylene singlet (-O-CH₂-CO-) expected at ~4.7 ppm is shifting, and I see a new, very broad peak around 12–13 ppm in DMSO-d₆. What happened? A: This indicates chemical degradation—specifically, the hydrolysis of your ethyl ester into 2-(3-methyl-4-nitrophenoxy)acetic acid. The broad peak at >12 ppm is the highly deshielded carboxylic acid proton. This proton is readily visible in DMSO-d₆ due to strong solvent-solute hydrogen bonding, whereas it often broadens into the baseline in CDCl₃[1][4]. Causality Insight: The loss of the ethyl ester group alters the electronic environment of the adjacent alpha-protons (-O-CH₂-), causing their chemical shift to deviate from the expected 4.7 ppm. Ensure your sample is protected from adventitious moisture and pH extremes during purification.

Part 3: Quantitative Data - Expected vs. Observed Chemical Shifts

To assist in rapid spectral verification, the following table summarizes the expected ¹H NMR shifts for pure Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, highlighting the expected solvent-induced deviations ( Δδ ).

Proton AssignmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm) Δδ (DMSO - CDCl₃)
H-5 (Ar-H, ortho to NO₂)Doublet (J ≈ 9 Hz)~8.05~8.15+0.10
H-6 (Ar-H, ortho to O)Doublet of doublets~6.85~7.10+0.25
H-2 (Ar-H, meta to NO₂)Singlet / Fine doublet~6.80~7.05+0.25
-O-CH₂-CO- (Alpha protons)Singlet~4.70~4.90+0.20
-CH₂- (Ethyl ester)Quartet (J ≈ 7 Hz)~4.28~4.20-0.08
Ar-CH₃ (Ring methyl)Singlet~2.62~2.55-0.07
-CH₃ (Ethyl ester)Triplet (J ≈ 7 Hz)~1.30~1.20-0.10

Note: Shifts are approximate and can vary slightly based on exact temperature and referencing standards (TMS).

Part 4: Experimental Protocols

To ensure data integrity, implement these self-validating protocols when unexpected shifts occur.

Protocol A: Standardized NMR Sample Preparation (Minimizing Artifacts)

Inconsistent sample preparation is the leading cause of non-reproducible NMR data[2].

  • Weighing: Accurately weigh exactly 10.0 mg of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate into a clean, static-free vial.

  • Dissolution: Add exactly 0.6 mL of your chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a calibrated micropipette.

  • Homogenization: Cap the vial and vortex for 15 seconds. If particulates remain, sonicate for 1–2 minutes. Do not heat the sample, as this can accelerate ester hydrolysis if trace water/acid is present.

  • Filtration: Pass the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes paramagnetic impurities (e.g., trace metals from synthesis) that cause peak broadening.

Protocol B: Self-Validating Concentration Gradient Study

Use this protocol to definitively prove if an unexpected shift is caused by π−π stacking[3].

  • Prepare a highly concentrated stock solution: 40 mg of analyte in 0.6 mL CDCl₃.

  • Acquire a standard ¹H NMR spectrum (Spectrum 1).

  • Remove 0.3 mL of the solution from the NMR tube and replace it with 0.3 mL of pure CDCl₃. Mix thoroughly by inverting the tube.

  • Acquire a second ¹H NMR spectrum (Spectrum 2, 20 mg/0.6 mL).

  • Repeat the 1:2 dilution one more time and acquire a third spectrum (Spectrum 3, 10 mg/0.6 mL).

  • Data Analysis: Overlay the three spectra. If the aromatic peaks (H-2, H-5, H-6) shift steadily downfield (to higher ppm) as the sample becomes more dilute, π−π stacking is confirmed. If the peaks remain static, the original shift anomaly is likely due to a solvent impurity or structural change.

Part 5: References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [PubMed / NIH]. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Spectrum Analysis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Executive Summary Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) is a highly functionalized aromatic building block 1, frequently utilized in the synthesis of novel aryloxyacetic acid derivatives and HIV nonn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS 158425-72-0) is a highly functionalized aromatic building block 1, frequently utilized in the synthesis of novel aryloxyacetic acid derivatives and HIV nonnucleoside reverse transcriptase inhibitors (NNRTIs) 2. For drug development professionals, verifying the structural integrity and purity of this intermediate is critical.

This guide objectively compares the analytical performance of different ¹H NMR solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 800 MHz) to establish the most robust methodology for characterizing this compound.

Analytical Workflow & Strategy

To ensure reproducible quantitative and qualitative analysis, the NMR workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Workflow N1 Sample Prep: Weigh 15 mg API + IS N2 Solvent Selection: CDCl3 vs DMSO-d6 N1->N2 N3 Standard Field (400 MHz) Routine Verification N2->N3 N4 High Field (800 MHz) Complex J-Coupling N2->N4 N5 Acquisition: Set D1 > 5*T1 (qNMR) N3->N5 N4->N5 N6 Data Processing: FT & Baseline Correction N5->N6 N7 Spectral Analysis: Integration & Purity Calc N6->N7

Fig 1: ¹H NMR analytical workflow for structural and purity verification.

Comparative Analysis: Solvent Systems

The choice of deuterated solvent fundamentally alters the chemical shift environment due to variations in dielectric constant and hydrogen-bonding capabilities. Extrapolating from the established NMR profile of its precursor, 3-methyl-4-nitrophenol 3, Table 1 compares the predicted performance of CDCl₃ versus DMSO-d₆ for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Table 1: ¹H NMR Chemical Shift Assignments & Solvent Comparison

Proton(s)MultiplicityIntegrationCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Causality / Structural Context
Ar-H (C5) d (J=8.8 Hz)1H8.058.12Strongly deshielded by the ortho-nitro group. DMSO's high polarity further solvates the NO₂ group, pulling the proton downfield.
Ar-H (C6) dd (J=8.8, 2.8 Hz)1H6.827.05Shielded by the ortho-ether oxygen. Exhibits both ortho coupling to H-5 and meta coupling to H-2.
Ar-H (C2) d (J=2.8 Hz)1H6.787.01Isolated between the ether and methyl groups; exhibits only fine meta coupling to H-6.
-O-CH₂-CO- s2H4.684.85Deshielded by the adjacent ether oxygen and ester carbonyl.
Ester -CH₂- q (J=7.1 Hz)2H4.284.20Typical ethyl ester methylene splitting pattern.
Ar-CH₃ s3H2.622.58Benzylic methyl group. Shifted downfield relative to toluene (~2.3 ppm) due to the meta-nitro group's inductive pull.
Ester -CH₃ t (J=7.1 Hz)3H1.311.22Typical ethyl ester methyl splitting pattern.

Performance Verdict:CDCl₃ is the superior choice for routine structural verification of this compound. It provides a cleaner baseline and avoids the massive residual water peak often found in DMSO-d₆, which can obscure the ester methylene quartet at ~4.2 ppm.

Comparative Analysis: Field Strength Performance

The highly polarized aromatic ring of this compound creates a tight chemical shift window for the H-2 and H-6 protons. Table 2 objectively compares the performance of a standard 400 MHz spectrometer against a high-resolution 800 MHz instrument.

Table 2: Resolution Comparison (400 MHz vs. 800 MHz)

Analytical Parameter400 MHz (Routine Analysis)800 MHz (High-Resolution)Causality / Impact on Analysis
Chemical Shift Dispersion Moderate (400 Hz/ppm)High (800 Hz/ppm)Higher B0​ fields double the physical separation of peaks in the frequency domain, preventing overlap.
H-2 / H-6 Separation Partial overlap / "Roofing"Baseline resolvedPrevents integration errors caused by overlapping peak tails.
Signal-to-Noise (SNR) Baseline (e.g., 100:1)~4x Baseline (e.g., 400:1)SNR scales with B03/2​ . 800 MHz is mandatory if quantifying trace isomeric impurities (<0.1%).
Second-Order Effects Noticeable distortionNegligibleThe Δν/J ratio increases at higher fields, yielding pure first-order spectra that are easier to interpret.

Self-Validating Experimental Protocol: Quantitative ¹H NMR (qNMR)

To determine the absolute purity of synthesized or commercially sourced Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, follow this self-validating qNMR methodology.

Step 1: Precision Weighing

  • Action: Co-weigh exactly 15.00 mg of the analyte and 5.00 mg of an internal standard (e.g., 1,3,5-Trimethoxybenzene, high-purity NIST traceable) into a clean vial.

  • Causality: qNMR relies on exact molar ratios. Using a microbalance (readability 0.001 mg) eliminates gravimetric error.

  • Self-Validation Checkpoint: Calculate the expected theoretical integral ratio before proceeding. If the final spectrum deviates by >2%, gravimetric error or incomplete dissolution occurred.

Step 2: Sample Dissolution

  • Action: Add 600 µL of CDCl₃ (containing 0.03% v/v TMS). Vortex for 60 seconds.

  • Self-Validation Checkpoint: Inspect the solution against a strong light. It must be optically clear. Particulate matter creates magnetic susceptibility gradients, which will ruin the peak line shape (shimming). Filter through a 0.2 µm PTFE syringe filter if necessary.

Step 3: Probe Tuning and Shimming

  • Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and automatically tune/match the probe.

  • Self-Validation Checkpoint: Check the Full Width at Half Maximum (FWHM) of the TMS peak. The protocol is only validated to proceed if the FWHM is < 1.0 Hz, ensuring a perfectly homogenous magnetic field.

Step 4: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 30 seconds. Acquire 16 to 64 scans using a 90° pulse angle.

  • Causality: A 90° pulse maximizes the signal vector in the transverse plane. However, different protons relax at different rates (T₁). Setting D1 to at least 5 × T₁ (the longest T₁ in the molecule, usually the aromatic protons) ensures >99% longitudinal magnetization recovery between scans, preventing integral truncation.

Step 5: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual phase correction (zero and first order) and a polynomial baseline correction.

  • Self-Validation Checkpoint: The baseline between the aromatic signals (6.5 - 8.5 ppm) must be perfectly flat. A rolling baseline artificially inflates integral values, invalidating the purity calculation.

References

  • ChemScene. Ethyl 2-(3-methyl-4-nitrophenoxy)
  • Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor.
  • Wiley-VCH.

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of intermediates is paramount. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, a key building block, is typically synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of intermediates is paramount. Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, a key building block, is typically synthesized via the Williamson ether synthesis. The choice of catalyst in this reaction is critical, directly influencing yield, reaction time, purity, and overall process economy. This guide provides an in-depth comparative analysis of common catalytic systems for this synthesis, grounded in experimental data and mechanistic principles.

The Foundational Reaction: Williamson Ether Synthesis

The synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate involves the reaction of 3-methyl-4-nitrophenol with an ethyl haloacetate (commonly ethyl chloroacetate or bromoacetate). This is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The core transformation requires a base to deprotonate the weakly acidic phenol, forming a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired ether.

The general mechanism involves two key steps:

  • Deprotonation: The phenolic proton is abstracted by a base to form a sodium or potassium phenoxide.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the primary alkyl halide in an SN2 reaction.[1]

The efficiency of this process is heavily reliant on the conditions that facilitate the formation and reactivity of the phenoxide nucleophile. This is where the choice of catalyst becomes a pivotal decision.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3-methyl-4-nitrophenol Phenoxide Potassium 3-methyl-4-nitrophenoxide (Nucleophile) Phenol->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide + Product Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Phenoxide->Product + Salt KCl Phenoxide->Salt + AlkylHalide Ethyl Chloroacetate (Electrophile) AlkylHalide->Product + AlkylHalide->Salt +

Figure 1: General mechanism of the Williamson ether synthesis for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Comparative Analysis of Catalytic Systems

The primary challenge in this synthesis is often the mutual insolubility of the inorganic base (like potassium carbonate) and the organic reactants. Catalysts are employed to bridge this phase gap. We will compare two major approaches: the use of an inorganic base alone and the addition of a phase-transfer catalyst.

Catalyst SystemKey ComponentsTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
System A: Inorganic Base K₂CO₃Acetone, DMF70 - 806 - 1275 - 85
System B: Phase-Transfer Catalysis K₂CO₃, TBABToluene, Chlorobenzene50 - 802 - 4> 95

Note: Data is compiled and generalized from typical laboratory procedures. Actual results may vary based on substrate purity, scale, and specific conditions.

System A: Potassium Carbonate (K₂CO₃) as a Base and Solid-Phase Catalyst

Potassium carbonate is a common, inexpensive, and moderately strong base used extensively in organic synthesis.[2] In this context, it serves a dual role:

  • Base: It neutralizes the phenolic proton to generate the required phenoxide nucleophile.

  • Solid-Phase Catalyst: The reaction occurs at the surface of the solid K₂CO₃ particles.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like Dimethylformamide (DMF) or acetone is crucial. These solvents can partially solubilize the organic reactants and, to a lesser extent, the phenoxide salt, facilitating its interaction with the suspended solid base.[3] Refluxing at elevated temperatures (70-80 °C) provides the necessary activation energy for the reaction to proceed at a reasonable rate on the catalyst surface.[3]

Limitations: While effective, this system often suffers from slower reaction rates due to the limited surface area of the solid-liquid interface. The reaction kinetics are highly dependent on the particle size of the K₂CO₃ and the efficiency of stirring.

System B: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in immiscible phases.[4] In this synthesis, a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is added in catalytic amounts.

Mechanism of Action: The PTC mechanism elegantly solves the solubility problem. The lipophilic tetrabutylammonium cation (Q⁺) from TBAB pairs with the phenoxide anion (ArO⁻) generated at the solid-liquid interface. This newly formed ion pair, [Q⁺ArO⁻], is soluble in the organic solvent (e.g., toluene). It transports the phenoxide from the interface into the bulk organic phase, where it can readily react with the ethyl chloroacetate. After the SN2 reaction, the catalyst cation pairs with the released chloride ion and returns to the interface to begin the cycle anew.

PTC_Mechanism node1 Solid Phase K₂CO₃ + ArOH node2 Interface K⁺ArO⁻ + Q⁺Br⁻ node1->node2 Deprotonation node4 [Q⁺ArO⁻] (Organic Soluble) node2->node4 Ion Exchange node3 Organic Phase EtO₂CCH₂Cl node5 Product Formation ArOCH₂CO₂Et + Q⁺Cl⁻ node3->node5 SN2 Reaction node4->node3 Migration node4->node5 SN2 Reaction node5->node2 Catalyst Regeneration

Figure 2: Catalytic cycle of Solid-Liquid Phase-Transfer Catalysis (SL-PTC).

Advantages and Causality: The dramatic increase in reaction rate and yield is a direct result of making the nucleophile available in the same phase as the electrophile. This allows the reaction to be performed under milder conditions (lower temperatures) and in less polar, more easily removable solvents like toluene.[5] The use of ultrasound has also been reported to further accelerate these reactions by increasing the interfacial area between the solid and liquid phases.[6][7]

Experimental Protocols

The following protocols are representative procedures for the synthesis on a laboratory scale.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (10.0 g, 65.3 mmol), anhydrous potassium carbonate (13.5 g, 97.7 mmol), and acetone (100 mL).

  • Reagent Addition: Add ethyl chloroacetate (8.8 g, 71.8 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 70°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours.

  • Work-up: After the reaction is complete (typically 8-10 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the final product.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (10.0 g, 65.3 mmol), anhydrous potassium carbonate (13.5 g, 97.7 mmol), tetrabutylammonium bromide (TBAB, 1.05 g, 3.26 mmol, 5 mol%), and toluene (100 mL).

  • Reagent Addition: Add ethyl chloroacetate (8.8 g, 71.8 mmol) to the mixture.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC every 30 minutes.

  • Work-up: After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Transfer the toluene filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the high-purity product. Further purification by recrystallization is typically not required.

Figure 3: General experimental workflow for the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Conclusion and Recommendations

For the synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, the choice of catalyst has profound implications on process efficiency.

  • Potassium Carbonate alone represents a simple, low-cost method. It is a viable option when reaction time is not a critical constraint and the use of polar aprotic solvents like DMF is acceptable. However, it often requires longer reaction times and may necessitate more rigorous purification.

  • Phase-Transfer Catalysis (with K₂CO₃ and TBAB) is demonstrably superior in terms of reaction rate, yield, and operational simplicity. By efficiently transporting the phenoxide nucleophile into the organic phase, it allows for milder conditions, shorter reaction times, and the use of less polar, more desirable solvents. The small upfront cost of the PTC is easily offset by significant savings in time, energy, and purification expenses, making it the highly recommended method for both laboratory-scale and industrial production.

This guide illustrates that a mechanistic understanding of catalysis is key to process optimization. By selecting a catalytic system that directly addresses the core challenge of reactant immiscibility, researchers can achieve a more efficient, economical, and "greener" synthesis.

References

  • Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE), 13(2), 80-87. Available from: [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Semantic Scholar link used for abstract view). Available from: [Link]

  • Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Available from: [Link]

  • ResearchGate. Williamson ether synthesis and catalytic alternative. Available from: [Link]

  • Talbiersky, J., & Fuhrmann, E. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 2-(4-nitrophenoxy)acetate. Available from: [Link]

  • ResearchGate. Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • Jordan Journal of Chemistry. (2012). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available from: [Link]

  • e-PG Pathshala. ORGANIC CHEMISTRY-‐II MODULE No. 21: TITLE: Phase. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Can I use potassium acetate instead of potassium carbonate?. Available from: [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]

  • National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

  • Royal Society of Chemistry. (2018). K2CO3 catalyzed regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes: access to the corresponding amine and nitroso derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2006). Potassium Carbonate-Promoted Stereospecific 5-Endo-Trig Cyclization of Unactivated Allenes in the Absence of Any Transition Metals. Organic Letters. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate Derivatives

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a class of compounds like Ethyl 2-(3-methyl-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a class of compounds like Ethyl 2-(3-methyl-4-nitrophenoxy)acetate and its derivatives, which hold potential in various therapeutic areas, establishing the precise atomic arrangement is not merely a formality—it is a prerequisite for understanding structure-activity relationships, ensuring patentability, and guaranteeing the integrity of biological data.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small organic molecules, tailored specifically to the nuances of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. As a Senior Application Scientist, my aim is not just to present protocols, but to impart the strategic thinking behind their application, enabling you, my fellow researchers, to navigate the spectral landscape with confidence and precision. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how their combined application leads to irrefutable structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful and versatile technique for determining the structure of organic compounds.[1][2] Unlike other methods that provide pieces of the puzzle, NMR offers a complete analysis and interpretation of the entire spectrum, revealing the carbon-hydrogen framework in exquisite detail.[1][2] For a molecule like Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, 1D NMR (¹H and ¹³C) is typically sufficient for full characterization. However, for more complex derivatives with overlapping signals, 2D NMR techniques are invaluable.[1][3]

¹H NMR Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For our target molecule, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (Ar-H)7.0 - 8.0Multiplet3H
Methylene (-OCH₂CO-)~4.7Singlet2H
Ethyl Methylene (-OCH₂CH₃)~4.2Quartet (q)2H
Aromatic Methyl (-Ar-CH₃)~2.3Singlet3H
Ethyl Methyl (-CH₂CH₃)~1.3Triplet (t)3H

Causality: The electron-withdrawing nitro group and the phenoxy oxygen deshield the aromatic protons, shifting them downfield. The singlet for the -OCH₂CO- protons is characteristic of phenoxyacetate systems.[4] The classic quartet-triplet pattern for the ethyl group arises from the coupling between the adjacent methylene and methyl protons.[4]

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (Ester, C=O)~168
Aromatic (C-NO₂)~145
Aromatic (C-O)~155
Aromatic (C-H & C-CH₃)115 - 140
Methylene (-OCH₂CO-)~65
Ethyl Methylene (-OCH₂CH₃)~62
Aromatic Methyl (-Ar-CH₃)~18
Ethyl Methyl (-CH₂CH₃)~14

Causality: The carbonyl carbon of the ester is significantly deshielded and appears far downfield.[4] Carbons attached to electronegative atoms like oxygen and the nitro group are also shifted downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 2-(3-methyl-4-nitrophenoxy)acetate derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.[4]

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters such as a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

    • Collect 8 to 16 scans for a sample of this concentration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

    • A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

Part 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[5] For our target molecule, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) are both suitable methods. GC/MS is often preferred for its ability to separate impurities and provide reproducible fragmentation libraries.[6]

The molecular formula for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is C₁₁H₁₃NO₅, with a monoisotopic mass of 239.0794 g/mol .[7]

Expected Mass Spectrum and Fragmentation

The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 239. The fragmentation pattern provides a fingerprint that helps confirm the structure.

m/z Value Predicted Fragment Ion Fragment Lost
239[M]⁺-
194[M - OCH₂CH₃]⁺Ethoxy group
166[M - COOCH₂CH₃]⁺Ethoxycarbonyl group
152[C₇H₆NO₃]⁺Rearrangement and loss of ethyl acetate fragment
138[C₇H₈NO₂]⁺Loss of nitro group from phenoxy moiety

Causality: The most common fragmentation pathways for phenoxyacetates involve cleavage of the ester group.[8][9] The ether linkage is also a common site for fragmentation.

Experimental Protocol: GC/MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Use a GC equipped with a standard capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column).

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Set the injector temperature to 250°C and the MS transfer line to 280°C.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Data Acquisition:

    • Inject 1 µL of the sample into the GC.

    • The mass spectrometer will typically be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and spectral libraries if available.

Part 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is an exceptionally fast and straightforward method for identifying the functional groups present in a molecule.[10] It works by detecting the absorption of infrared radiation by specific molecular vibrations. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent and rapid preliminary check.[10][11]

Expected IR Absorption Bands

The IR spectrum of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate will show characteristic absorption bands confirming the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibration Intensity
1760-1740C=O (Ester carbonyl stretch)Strong
1550-1475N-O (Asymmetric stretch of NO₂)Strong
1360-1290N-O (Symmetric stretch of NO₂)Strong
1300-1000C-O (Ester and ether stretches)Strong
~1600 & ~1500C=C (Aromatic ring stretch)Medium
3100-3000C-H (Aromatic stretch)Medium
3000-2850C-H (Aliphatic stretch)Medium

Causality: The positions of these bands are highly characteristic. The strong carbonyl absorption is a hallmark of esters. Aromatic nitro compounds consistently show two strong, distinct peaks for the N-O stretching vibrations, providing definitive evidence for the nitro group.[12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis:

    • Label the major peaks in the spectrum and assign them to the corresponding functional group vibrations based on standard correlation tables.

Part 4: A Unified Approach - Comparative Analysis and Workflow

No single technique is universally superior; their power lies in their combined application.[15][16] A logical workflow ensures a comprehensive and error-resistant structural determination.

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
NMR Detailed C-H framework, atom connectivity, stereochemistry.Provides the most comprehensive structural information.[1]Requires larger sample amounts, more expensive instrumentation.
MS Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, small sample requirement.[5]Isomers can have identical mass, fragmentation can be complex.
IR Presence/absence of key functional groups.Fast, easy to use, requires minimal sample preparation.[10]Provides no detailed connectivity information.[10]
Logical Workflow for Structural Confirmation

G cluster_0 Initial Screening & Confirmation cluster_1 Definitive Structural Elucidation IR IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight) IR->MS Functional groups match? NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H MW confirmed? NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Proton signals consistent? NMR_2D 2D NMR (if needed) (Connectivity) NMR_13C->NMR_2D Ambiguity exists? Final Confirmed Structure NMR_13C->Final Structure clear NMR_2D->Final Structure resolved

Caption: A logical workflow for unambiguous structural confirmation.

Visualizing the Confirmed Structure

G cluster_mol Ethyl 2-(3-methyl-4-nitrophenoxy)acetate cluster_info Key Structural Features Confirmed By: mol IR_feat IR: Confirms NO₂, C=O, C-O MS_feat MS: Confirms MW = 239.22 NMR_feat NMR: Confirms entire C-H framework and connectivity of all groups

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this resp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (CAS No. 158425-72-0).

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this protocol has been synthesized by drawing upon established best practices for handling analogous chemical structures, particularly nitroaromatic compounds and acetate esters. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a nitrated organic compound. Lacking specific toxicological data, it is imperative to treat this chemical with a high degree of caution, assuming it possesses hazards similar to related nitro compounds.[1] Nitro compounds are often recognized as harmful irritants and potential environmental pollutants.[2][3]

Potential Hazard Basis for Assessment (Analogous Compounds) Primary Concerns
Acute Toxicity / Irritation Causes skin and serious eye irritation (based on Ethyl nitroacetate and 2-Methyl-3-nitrophenylacetic acid).[4][5] Harmful if swallowed (based on Ethyl nitroacetate).[4]Avoid contact with skin, eyes, and clothing. Prevent inhalation and ingestion.[4][6]
Incompatibility Nitro compounds are incompatible with strong bases, amines, and oxidizing and reducing agents.[2]Risk of vigorous or explosive reactions upon contact with incompatible materials.[2]
Environmental Hazard Nitrophenols are known to be toxic and persistent in soil.[3]Must not be released into the environment via drains or regular trash.[1][2]
Combustibility While some related compounds are combustible liquids, the primary hazard is often reactivity rather than flammability.Store away from heat, sparks, and open flames.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Ethyl 2-(3-methyl-4-nitrophenoxy)acetate for disposal, it is mandatory to operate within a well-ventilated chemical fume hood and don the appropriate PPE to prevent all routes of exposure.[2][7]

PPE Item Specification Purpose and Rationale
Gloves Chemical-resistant (e.g., Nitrile).To prevent skin contact, which can cause irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, as related compounds can cause serious eye irritation.[4]
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.[1]
Respiratory Protection Use in a chemical fume hood is required.To avoid the inhalation of any dust or vapors.[1][4]

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area if necessary.[1]

  • Ensure Ventilation: Work must be performed in a chemical fume hood to control exposure to vapors.[2]

  • Contain Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels for initial containment. [1]

  • Collect Absorbed Material: Carefully sweep or scoop the contaminated absorbent material into a designated, clearly labeled hazardous waste container.[1][6]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water.[2] All cleaning materials (e.g., wipes, gloves) must also be collected and disposed of as hazardous waste.[1]

Disposal Workflow and Decision Process

The proper disposal of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is not a matter of simple disposal but a structured workflow. The following diagram illustrates the necessary decision-making and procedural flow.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Collect Waste Chemical & Contaminated Items C->E No D->E F Place in a Labeled, Sealed Hazardous Waste Container E->F G Store container in a cool, dry, well-ventilated area F->G H Check for Incompatibilities (Bases, Amines, Oxidizers) G->H I Contact Institutional EHS Office or Licensed Waste Contractor H->I J Arrange for Hazardous Waste Pickup I->J K Complete Waste Manifest/Documentation J->K

Caption: Disposal workflow for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or placed in the regular trash.[2]

  • Waste Collection:

    • Collect all waste material, including the primary chemical, any solutions containing it, and all contaminated disposable items (e.g., gloves, weighing paper, absorbent pads).

    • Place all materials into a compatible, sealable, and clearly labeled hazardous waste container.[1] Polyethylene containers are generally suitable.[8]

  • Container Labeling:

    • The container label must be unambiguous. It should include the full chemical name: "Waste Ethyl 2-(3-methyl-4-nitrophenoxy)acetate" and any known hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.[2][9]

    • The storage area should be cool, dry, and away from heat or ignition sources.[2] Crucially, ensure it is segregated from incompatible materials such as strong bases, amines, and oxidizing agents.[2]

  • Arrangement for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide the EHS office or contractor with all available information about the compound and its potential hazards.

    • Follow all institutional and regulatory procedures for waste hand-off and documentation.[10]

Decontamination Procedures

  • Equipment: All non-disposable equipment, such as glassware or spatulas, that has come into contact with the chemical must be thoroughly decontaminated. Rinse with a suitable solvent (such as ethanol or acetone), followed by a wash with soap and water. Collect all rinsate as hazardous waste.

  • Work Surfaces: Wipe down all potentially contaminated surfaces within the chemical fume hood with soap and water. Dispose of the cleaning materials as hazardous waste.[2]

Regulatory Compliance

Disposal of this chemical waste is governed by local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[11] It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in full compliance with all applicable laws.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Nitrophenyl acetate.
  • Covestro Solution Center. (2012, August 22). Safety Data Sheet.
  • Meridian Bioscience. (2024, February 2). Safety Data Sheet for Ethylacetate.
  • Washington State University Environmental Health & Safety. (n.d.). Ethyl acetate Waste Disposal Procedures.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Ethyl Acetate.
  • Szabo-Scandic. (2023, October 22). Safety Data Sheet for Ethyl nitroacetate.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet for Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate.
  • ECHEMI. (n.d.). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate SDS.
  • ChemScene. (n.d.). Ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet for Ethyl nitroacetate.
  • Sigma-Aldrich. (2022, April 26). Safety Data Sheet for 4-nitrophenyl acetate.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • Fisher Scientific. (2022, August 1). Safety Data Sheet for ethyl acetate.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • U.S. Environmental Protection Agency (EPA). (2025, December 22). Requirements for Pesticide Disposal.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Methyl-3-nitrophenylacetic acid.

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